Fenobam
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPQODZAOSWNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57653-26-6 | |
| Record name | Fenobam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57653-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenobam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fenobam's Mechanism of Action on mGluR5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenobam, a compound initially investigated for its anxiolytic properties, has been robustly characterized as a potent, selective, and non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its interaction with the mGluR5 signaling pathway. This compound acts at an allosteric site distinct from the glutamate binding domain, thereby offering a nuanced modulation of receptor activity.[2] Furthermore, it exhibits inverse agonist properties, capable of reducing the basal activity of mGluR5. This dual functionality underscores its potential as a therapeutic agent and a valuable tool for probing the physiological and pathological roles of mGluR5.
Introduction to this compound and mGluR5
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in brain regions associated with learning, memory, and pain perception. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, chronic pain, and Fragile X syndrome, making it a significant target for drug discovery.
This compound, chemically known as N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea, emerged as a selective mGluR5 antagonist, not through targeted design, but from a re-evaluation of its previously unknown molecular target. Its non-competitive mechanism of action classifies it as an allosteric modulator, binding to a topographically distinct site from the orthosteric glutamate binding pocket. This property allows this compound to modulate the receptor's response to glutamate rather than directly competing with it.
Mechanism of Action: Allosteric Modulation and Inverse Agonism
This compound's primary mechanism of action is as a negative allosteric modulator (NAM) of mGluR5. This means it binds to an allosteric site on the receptor and reduces the affinity and/or efficacy of the orthosteric agonist, glutamate. This modulation results in a dampening of the downstream signaling cascade. It has been established that this compound shares a common allosteric binding site with MPEP (2-methyl-6-(phenylethynyl)pyridine), a prototypical mGluR5 NAM.
In addition to its NAM activity, this compound also displays inverse agonist properties. In systems with constitutive (basal) mGluR5 activity, this compound can decrease this activity, suggesting it can stabilize the receptor in an inactive conformation. This is a significant feature, as it implies that this compound can reduce mGluR5 signaling even in the absence of the endogenous agonist.
Signaling Pathway of mGluR5 and this compound's Point of Intervention
The canonical signaling pathway initiated by mGluR5 activation and the inhibitory effect of this compound are depicted below.
Quantitative Data
The potency and affinity of this compound at mGluR5 have been quantified in numerous studies. The following tables summarize key in vitro data for human and rat receptors.
Table 1: this compound Binding Affinity for mGluR5
| Species | Radioligand | Kd (nM) | Reference |
| Human | [3H]this compound | 31 ± 4 | |
| Rat | [3H]this compound | 54 ± 6 |
Table 2: this compound Functional Potency at mGluR5
| Species | Assay | Agonist | IC50 (nM) | Reference |
| Human | Quisqualate-evoked Ca2+ response | Quisqualate | 58 ± 2 | |
| Human | Basal mGluR5 activity (Inverse Agonism) | - | 84 ± 13 | |
| Rat | Inhibition of PI Hydrolysis | DHPG | 8.0 (Hippocampus) |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of well-established in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) of this compound for mGluR5.
Objective: To quantify the binding characteristics of [3H]this compound to cell membranes expressing mGluR5.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
Cell lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
[3H]this compound (radioligand)
-
Non-labeled this compound or other competing ligand (for determining non-specific binding)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-mGluR5 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a defined amount of membrane protein (e.g., 3-20 µg) to each well.
-
For total binding, add a known concentration of [3H]this compound.
-
For non-specific binding, add [3H]this compound along with a high concentration of non-labeled this compound.
-
For competition assays, add [3H]this compound and varying concentrations of the competing compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [3H]this compound to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, from which the Ki can be calculated.
-
Intracellular Calcium Mobilization Assay
This functional assay is used to measure the inhibitory effect of this compound on mGluR5-mediated calcium release.
Objective: To determine the IC50 of this compound for the inhibition of agonist-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
mGluR5 agonist (e.g., quisqualate, DHPG)
-
This compound
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader (e.g., FlexStation, FLIPR)
Procedure:
-
Cell Plating:
-
Plate HEK293-mGluR5 cells in 96- or 384-well plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Incubate the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a specific concentration of the mGluR5 agonist (e.g., EC80 concentration of quisqualate) to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Normalize the data to the response of the agonist alone (100% activity) and a no-agonist control (0% activity).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides another measure of Gq-coupled receptor activity by quantifying the accumulation of a downstream second messenger.
Objective: To assess the inhibitory effect of this compound on agonist-induced IP1 accumulation.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl)
-
mGluR5 agonist (e.g., DHPG)
-
This compound
-
IP1 HTRF assay kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating and Starvation:
-
Plate HEK293-mGluR5 cells and grow to confluency.
-
Optionally, starve the cells in serum-free medium prior to the assay.
-
-
Compound Incubation:
-
Aspirate the medium and add stimulation buffer containing varying concentrations of this compound.
-
Add the mGluR5 agonist.
-
Incubate for a specified time (e.g., 1 hour) at 37°C. Lithium chloride (LiCl) is included in the buffer to inhibit the degradation of IP1.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the HTRF assay kit manufacturer's protocol.
-
Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the lysate.
-
Incubate to allow for the detection reaction to occur.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the emission signals and determine the concentration of IP1 from a standard curve.
-
Plot the inhibition of agonist-induced IP1 accumulation against the log concentration of this compound to determine the IC50.
-
Conclusion
This compound serves as a quintessential example of a negative allosteric modulator with inverse agonist activity at the mGluR5 receptor. Its well-characterized mechanism of action, supported by robust quantitative data from a variety of in vitro and in vivo models, makes it an invaluable tool for CNS drug discovery and for elucidating the complex roles of mGluR5 in health and disease. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other mGluR5 modulators, facilitating reproducibility and advancing our understanding of this important therapeutic target. The non-competitive nature of this compound's interaction with mGluR5 highlights the potential for developing allosteric modulators with improved therapeutic windows compared to traditional orthosteric ligands.
References
- 1. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
Fenobam as a Negative Allosteric Modulator of mGluR5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenobam, initially investigated as a non-benzodiazepine anxiolytic, has been identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This guide provides a comprehensive technical overview of this compound's core mechanism of action, detailing its interaction with mGluR5 and the subsequent impact on intracellular signaling pathways. We present a compilation of quantitative data from various in vitro and in vivo studies, structured for comparative analysis. Furthermore, this document outlines detailed experimental protocols for key assays used to characterize this compound and other mGluR5 NAMs, including radioligand binding and intracellular calcium mobilization assays. Visual diagrams generated using Graphviz are provided to illustrate the mGluR5 signaling cascade, a representative experimental workflow, and the logical framework of this compound's modulatory effects. This guide is intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of this compound's properties and its potential as a therapeutic agent.
Introduction: The Role of mGluR5 in Neurological Function
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, Fragile X syndrome, and pain.[1]
This compound [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea] is a small molecule that acts as a negative allosteric modulator of mGluR5.[2] Unlike orthosteric antagonists that compete with the endogenous ligand glutamate at its binding site, NAMs like this compound bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or the efficacy of glutamate, thereby dampening downstream signaling.[2] this compound has been shown to exhibit anxiolytic and analgesic properties in preclinical and clinical studies.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, potency, and pharmacokinetic profile.
Table 1: In Vitro Binding Affinity and Potency of this compound at mGluR5
| Parameter | Species | Value | Reference(s) |
| IC50 | Human | 58 ± 2 nM | [2] |
| Human | 84 ± 13 nM (basal activity) | ||
| Kd | Human | 31 ± 4 nM | |
| Rat | 54 ± 6 nM | ||
| Ki | Human | 6.7 ± 0.7 nM (vs. [3H]MPEP) |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Ki: Inhibitory constant.
Table 2: Pharmacokinetic Properties of this compound in Humans (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (hours) | Reference(s) |
| 50 mg | 0.8 - 49.2 | 2 - 4 | |
| 100 mg | 1.46 - 7.84 | 2 - 6 | |
| 150 mg | 0.64 - 187 | 2 - 6 | |
| 150 mg | 39.7 ± 18.4 (in Fragile X patients) | 3 |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. Note the high inter-individual variability in pharmacokinetic parameters.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by modulating the canonical signaling pathway of mGluR5. Upon binding of glutamate, mGluR5, a Gq/11-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated Ca2+, activates protein kinase C (PKC). This compound, by binding to its allosteric site, attenuates this entire cascade.
Experimental Protocols
This section provides detailed methodologies for two key experiments used to characterize this compound's activity as an mGluR5 negative allosteric modulator.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of this compound to the mGluR5 receptor.
Objective: To quantify the interaction of this compound with the mGluR5 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
[3H]-MPEP (a radiolabeled mGluR5 NAM).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293-mGluR5 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of unlabeled this compound (for competition assay) or assay buffer (for total binding).
-
50 µL of [3H]-MPEP at a fixed concentration (typically near its Kd value).
-
50 µL of the prepared cell membranes (typically 20-50 µg of protein).
-
-
To determine non-specific binding, add a high concentration of unlabeled MPEP (e.g., 10 µM) instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit mGluR5-mediated increases in intracellular calcium concentration.
Objective: To determine the functional potency (IC50) of this compound by measuring its inhibition of agonist-induced calcium release.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
mGluR5 agonist (e.g., Glutamate or Quisqualate).
-
This compound.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating:
-
Seed HEK293-mGluR5 cells into black-walled, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Compound Addition and Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handling capabilities, add a pre-determined concentration of the mGluR5 agonist (typically the EC80 concentration) to all wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 90-120 seconds).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a control with no agonist (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Logical Relationships of this compound's Effects
The following diagram illustrates the logical progression from this compound's molecular interaction to its observed physiological effects.
Conclusion
This compound serves as a well-characterized example of a negative allosteric modulator of mGluR5. Its distinct mechanism of action, binding to a site separate from the orthosteric glutamate binding pocket, offers potential therapeutic advantages, including greater subtype selectivity and a ceiling effect on its modulatory activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on mGluR5-targeted therapies. Further investigation into the clinical efficacy and safety profile of this compound and other mGluR5 NAMs is warranted to fully realize their therapeutic potential for a range of neurological and psychiatric disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Serendipitous Journey of Fenobam: From a Shelved Anxiolytic to a Promising mGluR5 Modulator
An In-Depth Technical Guide on the Discovery and Development of Fenobam
Introduction
This compound, a compound with a fascinating history of rediscovery, has traversed a unique path in psychopharmacology. Initially synthesized and investigated as a non-benzodiazepine anxiolytic in the 1970s and 1980s by McNeil Laboratories, its development was halted due to a lack of a clear mechanism of action and mixed clinical results.[1] Two decades later, a high-throughput screen at Hoffmann-La Roche serendipitously identified this compound as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] This discovery revitalized interest in the compound, positioning it as a valuable tool for investigating the role of mGluR5 in various neurological and psychiatric disorders, including anxiety, pain, and Fragile X syndrome. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical development of this compound, with a focus on the experimental methodologies that have defined its scientific journey.
Discovery and Synthesis
Mechanism of Action: A New Target Revealed
The initial development of this compound was purely phenotypic, with researchers observing its anxiolytic effects in animal models without understanding its molecular target.[1] The turning point came in 2005 when researchers at Hoffmann-La Roche identified this compound as a potent, selective, and non-competitive antagonist of the mGluR5 receptor.[3] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site. This binding event changes the conformation of the receptor, reducing its response to glutamate. This compound also exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor even in the absence of glutamate.
mGluR5 Signaling Pathway
The metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC). This pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability. This compound, by inhibiting mGluR5, dampens this signaling cascade.
Preclinical Development
This compound has been extensively studied in various preclinical models to evaluate its efficacy and safety profile.
In Vitro Characterization
The initial characterization of this compound's interaction with the mGluR5 receptor involved a series of in vitro assays.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Receptor | Value | Reference |
| IC₅₀ (Calcium Flux) | Human | mGluR5 | 58 ± 2 nM | |
| IC₅₀ (Basal Activity) | Human | mGluR5 | 84 ± 13 nM | |
| Kd ([³H]this compound Binding) | Rat | mGluR5 | 54 ± 6 nM | |
| Kd ([³H]this compound Binding) | Human | mGluR5 | 31 ± 4 nM | |
| Ki (vs. [³H]this compound) | Human | mGluR5 | 6.7 ± 0.7 nM (MPEP) |
Calcium Flux Assay:
-
Cell Culture: HEK293 cells stably expressing the human mGluR5 receptor are plated in black-walled, clear-bottomed 384-well plates and grown overnight.
-
Dye Loading: The growth medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.
-
Compound Addition: A baseline fluorescence is measured before the addition of this compound or vehicle.
-
Agonist Stimulation: After a short incubation with this compound, the cells are stimulated with a known mGluR5 agonist (e.g., quisqualate).
-
Fluorescence Measurement: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
Radioligand Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGluR5 receptor.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]this compound) and varying concentrations of the unlabeled test compound (this compound or other ligands).
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter mat.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: Saturation binding experiments are used to determine the Kd (dissociation constant) and Bmax (receptor density). Competition binding experiments are used to determine the Ki (inhibition constant) of unlabeled ligands.
In Vivo Studies
This compound has demonstrated efficacy in several animal models of anxiety and pain.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Endpoint | Effective Dose (p.o.) | Reference |
| Vogel Conflict Test | Rat | Increased punished drinking | 10-30 mg/kg | |
| Geller-Seifter Conflict Test | Rat | Increased punished responding | 10-30 mg/kg | |
| Stress-Induced Hyperthermia | Mouse | Reduction in hyperthermia | 10-30 mg/kg | |
| Formalin-Induced Pain | Mouse | Reduction in pain behavior | 30 mg/kg |
Vogel Conflict Test:
-
Water Deprivation: Rats are water-deprived for a period before the test.
-
Apparatus: The test is conducted in an operant chamber with a drinking spout.
-
Procedure: During the test session, every 20th lick of the drinking spout is paired with a mild electric shock to the feet, creating a conflict between the motivation to drink and the aversion to the shock.
-
Drug Administration: this compound or vehicle is administered orally prior to the test session.
-
Measurement: The number of shocks received (or punished licks) is recorded. Anxiolytic compounds increase the number of punished licks.
Geller-Seifter Conflict Test:
-
Training: Rats are trained to press a lever for a food reward on a variable-interval schedule.
-
Conflict Introduction: During certain periods, signaled by a specific cue, every lever press is rewarded with food but also punished with a mild foot shock.
-
Drug Administration: this compound or vehicle is administered before the test session.
-
Measurement: The number of lever presses during the punished and unpunished periods is recorded. Anxiolytic drugs selectively increase the rate of responding during the punished periods.
Clinical Development
The clinical history of this compound is marked by two distinct phases: its initial investigation as an anxiolytic and its later repurposing for Fragile X syndrome.
Early Trials in Anxiety
In the early 1980s, McNeil Laboratories conducted several clinical trials to evaluate this compound's efficacy as an anxiolytic. The results were mixed, with some studies showing efficacy comparable to diazepam, while others reported a lack of effect and psychostimulant-like side effects. These inconsistent findings, coupled with the unknown mechanism of action, led to the discontinuation of its development for anxiety.
Repurposing for Fragile X Syndrome
The discovery of this compound's role as an mGluR5 antagonist led to renewed clinical interest, particularly for Fragile X syndrome, a genetic disorder where mGluR5 signaling is thought to be dysregulated.
A pilot open-label, single-dose trial was conducted in adults with Fragile X syndrome to assess the safety, pharmacokinetics, and preliminary efficacy of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Adults with Fragile X Syndrome (150 mg single dose)
| Parameter | Value (Mean ± SEM) | Reference |
| Cmax (Peak Plasma Concentration) | 39.7 ± 18.4 ng/mL | |
| Tmax (Time to Peak Concentration) | 180 minutes |
-
Participants: Twelve adults with a confirmed DNA diagnosis of Fragile X syndrome were enrolled.
-
Study Design: This was an open-label, single-dose, dose-escalation study.
-
Dosage: Participants received a single oral dose of 50, 100, or 150 mg of this compound.
-
Pharmacokinetics: Blood samples were collected at multiple time points over 6 hours to determine the pharmacokinetic profile of this compound.
-
Safety and Tolerability: Vital signs and adverse events were monitored throughout the study.
-
Efficacy Measures: Exploratory outcome measures included prepulse inhibition (a measure of sensorimotor gating) and a continuous performance test (a measure of attention and inhibition).
The study found that this compound was well-tolerated, with no significant adverse events. While the pharmacokinetic profile showed high inter-individual variability, some participants showed improvements in prepulse inhibition. These promising preliminary results have paved the way for further investigation of mGluR5 antagonists in Fragile X syndrome.
Conclusion
The story of this compound is a compelling example of serendipity in drug discovery. Its journey from a discontinued anxiolytic with an unknown target to a well-characterized mGluR5 negative allosteric modulator has provided the scientific community with a valuable pharmacological tool. The extensive preclinical and clinical research has not only elucidated the crucial role of the mGluR5 receptor in various brain functions and disorders but has also opened new avenues for the development of targeted therapies for conditions like Fragile X syndrome. The detailed experimental protocols outlined in this guide provide a framework for future research aimed at further unraveling the therapeutic potential of this compound and other mGluR5 modulators.
References
Fenobam's Role in Glutamate Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenobam, a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. Initially developed as a non-benzodiazepine anxiolytic, its mechanism of action was later identified to be the modulation of glutamate signaling.[1][2] This technical guide provides an in-depth overview of this compound's interaction with mGluR5 and its impact on downstream signaling cascades. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and mGluR5
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors. Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic plasticity. mGluR5, a member of the Group I mGluRs, is predominantly expressed postsynaptically and is coupled to Gq/11 G-proteins.[3][4] Upon activation by glutamate, mGluR5 initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
This compound exerts its effects not by competing with glutamate at the orthosteric binding site, but by binding to an allosteric site on the mGluR5 protein. This binding event changes the conformation of the receptor, reducing its affinity for and/or efficacy of glutamate. This compound has also been shown to possess inverse agonist properties, meaning it can reduce the basal, agonist-independent activity of mGluR5.
Quantitative Analysis of this compound-mGluR5 Interaction
The affinity and functional potency of this compound at mGluR5 have been characterized in numerous studies using radioligand binding assays and functional assays. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinities (Kd) for mGluR5
| Receptor Species | Radioligand | Preparation | Kd (nM) | Reference |
| Human | [3H]this compound | Recombinant HEK-293 cells | 31.1 ± 4.1 | |
| Rat | [3H]this compound | Recombinant HEK-293 cells | 53.6 ± 5.6 | |
| Human | [3H]this compound | Recombinant receptors | 31 | |
| Rat | [3H]this compound | Recombinant receptors | 54 |
Table 2: this compound Functional Potency (IC50) at mGluR5
| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| Intracellular Calcium ([Ca2+]i) Response | Quisqualate | HEK-293 cells expressing human mGluR5 | 58 ± 2 | |
| Inhibition of Basal Activity (Inverse Agonism) | - | HEK-293 cells expressing human mGluR5 | 84 ± 13 | |
| Inhibition of Basal Activity (Inverse Agonism) | - | In vitro | 87 |
Signaling Pathways Modulated by this compound
This compound, by acting as a negative allosteric modulator of mGluR5, effectively dampens the downstream signaling cascade initiated by glutamate binding. The primary pathway affected is the Gq/PLC/IP3 signaling cascade.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with mGluR5.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the mGluR5 receptor.
a) Membrane Preparation:
-
HEK-293 cells stably expressing human or rat mGluR5 are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
b) Binding Assay:
-
A constant concentration of radiolabeled this compound (e.g., [3H]this compound) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled mGluR5 ligand.
-
The dissociation constant (Kd) is calculated by analyzing the competition binding data using non-linear regression.
Intracellular Calcium ([Ca2+]i) Mobilization Assay
This functional assay measures the ability of this compound to inhibit mGluR5-mediated increases in intracellular calcium.
a) Cell Preparation:
-
HEK-293 cells expressing human mGluR5 are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
The dye is allowed to de-esterify within the cells, becoming fluorescent upon binding to calcium.
b) Calcium Measurement:
-
The plate is placed in a fluorescence plate reader or a microscope equipped for calcium imaging.
-
A baseline fluorescence reading is established.
-
This compound or vehicle is added to the wells and incubated for a short period.
-
An mGluR5 agonist, such as quisqualate, is then added to stimulate the receptor.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time.
-
The inhibitory effect of this compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
In Vivo Studies and Therapeutic Implications
Preclinical studies have demonstrated the efficacy of this compound in various animal models, suggesting its therapeutic potential for several CNS disorders.
-
Anxiety: this compound exhibits anxiolytic-like effects in rodent models of anxiety.
-
Pain: It has shown analgesic properties in models of inflammatory and neuropathic pain.
-
Fragile X Syndrome: this compound has been investigated as a potential treatment for Fragile X syndrome, a genetic disorder characterized by intellectual disability and behavioral challenges, due to the hypothesized hyper-function of the mGluR5 signaling pathway in this condition.
Human clinical trials have provided pharmacokinetic data for this compound, although variability in plasma concentrations has been noted.
Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | Study Population | Reference |
| 50 | 0 - 48.4 | 2 - 4 | Healthy Volunteers | |
| 100 | 0.5 - 3.7 | 2 - 6 | Healthy Volunteers | |
| 150 | 0.1 - 32.2 | 2 - 6 | Healthy Volunteers | |
| 150 | 39.7 (mean) | 3 | Adults with Fragile X Syndrome |
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of mGluR5 in health and disease. Its well-characterized mechanism as a potent and selective mGluR5 negative allosteric modulator provides a clear basis for its observed effects on glutamate signaling. The quantitative data on its binding and functional activity, coupled with detailed experimental protocols, offer a solid foundation for further research and drug development efforts targeting the mGluR5 pathway. The continued exploration of this compound and other mGluR5 modulators holds promise for the development of novel therapeutics for a variety of neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
Fenobam: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenobam, [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea], is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Initially developed in the 1970s as a non-benzodiazepine anxiolytic, its specific molecular target was not identified until much later. This discovery has led to a renewed interest in this compound as a valuable tool for studying mGluR5 pharmacology and as a potential therapeutic agent for a variety of neurological and psychiatric disorders, including anxiety, fragile X syndrome, and pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its interaction with the mGluR5 receptor. Detailed experimental protocols for its synthesis and key pharmacological assays are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is an imidazole derivative with a complex chemical structure that includes a substituted phenylurea moiety linked to a methylated imidazolinone ring.
Chemical Identification
| Property | Value |
| IUPAC Name | N-(3-chlorophenyl)-N'-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea[1] |
| CAS Number | 57653-26-6[1] |
| Molecular Formula | C₁₁H₁₁ClN₄O₂[1] |
| Molecular Weight | 266.68 g/mol [1] |
| Canonical SMILES | CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl |
| InChI Key | DWPQODZAOSWNHB-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in DMSO; sparingly soluble in other organic solvents; practically insoluble in water. |
| Purity | Commercially available with >98% purity. |
Tautomerism
This compound can exist in different tautomeric forms. High-resolution NMR spectroscopy has been instrumental in elucidating the predominant tautomeric structure in solution.[2] Studies have shown that in solution, this compound predominantly exists as the tautomer where the proton is on the nitrogen atom of the urea linkage adjacent to the imidazole ring. This preference is influenced by intramolecular hydrogen bonding.
Pharmacological Properties
This compound's primary pharmacological activity is as a potent and selective negative allosteric modulator of the mGluR5 receptor.
Mechanism of Action
This compound binds to an allosteric site on the mGluR5 receptor, which is distinct from the orthosteric binding site for the endogenous ligand, glutamate. As a negative allosteric modulator, this compound does not compete with glutamate for binding but rather changes the conformation of the receptor in such a way that it reduces the affinity and/or efficacy of glutamate. This leads to a decrease in the downstream signaling cascade initiated by mGluR5 activation.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for this compound's interaction with the mGluR5 receptor.
| Parameter | Species | Value | Reference |
| IC₅₀ (quisqualate-induced Ca²⁺ mobilization) | Human | 58 ± 2 nM | |
| IC₅₀ (basal mGluR5 activity) | Human | 84 ± 13 nM | |
| Kd ([³H]this compound binding) | Rat | 54 ± 6 nM | |
| Kd ([³H]this compound binding) | Human | 31 ± 4 nM | |
| Ki (inhibition of [³H]this compound binding by MPEP) | Human | 6.7 ± 0.7 nM |
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in various species, including rodents and humans.
| Species | Route | Dose | Tmax | Cmax | Half-life (t₁/₂) | Bioavailability | Reference |
| Mouse | i.p. | 30 mg/kg | ~15 min | ~1500 ng/mL (plasma) | ~1 hour | - | |
| Rat | p.o. | 30 mg/kg | 1 hour | ~300 ng/mL | ~2 hours | - | |
| Human | p.o. | 50-150 mg | 2-4 hours | Highly variable | Not well defined | Highly variable |
Experimental Protocols
Synthesis of this compound
While the direct synthesis of this compound is not extensively detailed in readily available literature, a general synthetic route can be inferred from the synthesis of its analogs. The synthesis typically involves the condensation of two key intermediates: 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one and 3-chlorophenyl isocyanate.
Materials:
-
2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one
-
3-chlorophenyl isocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one in the anhydrous solvent under an inert atmosphere.
-
To this solution, add an equimolar amount of 3-chlorophenyl isocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.
mGluR5 Intracellular Calcium Mobilization Assay
This assay is a common method to determine the potency of mGluR5 modulators by measuring changes in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
mGluR5 agonist (e.g., Quisqualate or (S)-3,5-DHPG)
-
This compound (or other test compounds)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture the HEK293-hmGluR5 cells in appropriate flasks until they reach a suitable confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or other test compounds) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement: Place the microplate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a fixed concentration of the mGluR5 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound at each concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Signaling Pathways and Logical Relationships
This compound's mechanism of action can be visualized through its effect on the mGluR5 signaling pathway.
mGluR5 Signaling Pathway
Activation of the Gq-coupled mGluR5 receptor by glutamate initiates a cascade of intracellular events.
Caption: The mGluR5 signaling cascade initiated by glutamate binding.
This compound's Negative Allosteric Modulation
This compound inhibits the mGluR5 signaling pathway by binding to an allosteric site on the receptor.
Caption: Logical workflow of this compound's negative allosteric modulation.
Experimental Workflow for NAM Screening
A typical workflow for identifying and characterizing negative allosteric modulators of mGluR5.
Caption: Experimental workflow for negative allosteric modulator screening.
Conclusion
This compound serves as a prototypical negative allosteric modulator of mGluR5, offering a valuable pharmacological tool for both basic and translational research. Its well-characterized chemical structure and pharmacological profile make it an important reference compound in the development of novel therapeutics targeting the mGluR5 receptor. The detailed methodologies and data presented in this guide are intended to support the ongoing efforts of researchers and drug development professionals in this promising field. Further investigation into its pharmacokinetic variability and the development of analogs with improved properties will be crucial for its potential clinical applications.
References
Fenobam: A Technical Guide to its Therapeutic Potential as a Negative Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenobam, N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea, is a potent, selective, and non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Initially developed in the 1970s as a non-benzodiazepine anxiolytic, its mechanism of action was unknown at the time.[3][4] Renewed interest in this compound has emerged following the discovery of its specific interaction with mGluR5, a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders.[1] This technical guide provides a comprehensive overview of this compound's pharmacological profile, preclinical and clinical findings, and potential therapeutic applications, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event modulates the receptor's conformation, leading to a reduction in its response to the endogenous agonist, glutamate. This compound has been shown to act as a non-competitive antagonist and also exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor in the absence of an agonist.
The metabotropic glutamate receptor 5 is a key player in excitatory neurotransmission and is coupled to the Gq/G11 family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. By negatively modulating mGluR5, this compound attenuates these downstream signaling cascades.
Figure 1: this compound's Negative Allosteric Modulation of the mGluR5 Signaling Pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Species | Value | Reference |
| IC50 (quisqualate-evoked intracellular calcium response) | Human mGluR5 | 58 ± 2 nM | |
| IC50 (basal mGluR5 activity - inverse agonism) | Human mGluR5 | 84 ± 13 nM | |
| Kd ([3H]this compound binding) | Rat recombinant mGluR5 | 54 ± 6 nM | |
| Kd ([3H]this compound binding) | Human recombinant mGluR5 | 31 ± 4 nM | |
| Ki (MPEP inhibition of [3H]this compound binding) | Human mGluR5 | 6.7 ± 0.7 nM |
Table 1: In Vitro Binding Affinity and Potency of this compound.
| Species | Dose | Cmax (ng/mL) | Tmax (hours) | Reference |
| Human | 50 mg (oral) | 0.8 - 49.2 | 2 - 4 | |
| Human | 100 mg (oral) | 1.46 - 7.84 | 2 - 6 | |
| Human | 150 mg (oral) | 0.64 - 113 | 2 - 6 | |
| Human (Fragile X) | 150 mg (oral) | 39.7 ± 18.4 (mean ± SEM) | 3 |
Table 2: Pharmacokinetic Parameters of this compound in Humans.
| Indication | Species | Model | Effective Dose | Reference |
| Anxiety | Rodent | Stress-induced hyperthermia, Vogel conflict test, Geller-Seifter conflict test, Conditioned emotional response | 10 - 30 mg/kg p.o. | |
| Pain | Mouse | Formalin test | 10 and 30 mg/kg | |
| Pain | Mouse | Inflammatory pain | 30 mg/kg | |
| Levodopa-induced dyskinesia | Macaque | MPTP-lesioned model | 30 mg/kg | |
| Levodopa-induced dyskinesia (combination with Amantadine) | Macaque | MPTP-lesioned model | 10 and 20 mg/kg (subthreshold) |
Table 3: Preclinical Efficacy of this compound in Animal Models.
Potential Therapeutic Applications and Experimental Protocols
This compound's unique mechanism of action has prompted investigation into several therapeutic areas.
Anxiety Disorders
Originally developed as an anxiolytic, this compound demonstrated efficacy in several preclinical models of anxiety. Clinical trials in the 1980s showed anxiolytic effects comparable to diazepam but with a better side-effect profile, including no oversedation or interaction with ethanol.
Experimental Protocol: Vogel Conflict Test (Rat)
A common preclinical model to assess anxiolytic drug activity.
Figure 2: Experimental Workflow for the Vogel Conflict Test.
Chronic Pain
Preclinical studies have demonstrated this compound's analgesic properties in various mouse models of inflammatory, neuropathic, and visceral pain. The analgesic effect is mediated exclusively through mGluR5 blockade. Importantly, no tolerance to the analgesic effects was observed after two weeks of daily dosing in mice. However, a human study in an experimental pain model showed minimal analgesic effects and high inter-individual pharmacokinetic variability, suggesting that molecules with improved pharmacokinetic profiles may be needed for this indication.
Experimental Protocol: Formalin Test (Mouse)
This model assesses nociceptive responses to a persistent chemical stimulus.
-
Acclimation: Mice are individually placed in observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: this compound (e.g., 10 or 30 mg/kg) or vehicle is administered intraperitoneally.
-
Formalin Injection: A dilute formalin solution (e.g., 5%, 20 µL) is injected into the plantar surface of one hind paw.
-
Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is compared between the this compound-treated and vehicle-treated groups.
Fragile X Syndrome (FXS)
FXS is a genetic disorder characterized by intellectual disability and behavioral challenges. The "mGluR theory" of FXS posits that excessive mGluR5 signaling contributes to the pathophysiology of the disorder. This has made mGluR5 antagonists like this compound a prime therapeutic candidate.
A pilot open-label, single-dose trial in adults with FXS demonstrated that this compound was well-tolerated. While pharmacokinetic variability was observed, some participants showed improvements in prepulse inhibition (a measure of sensory gating) and anecdotal reports noted calming effects and reduced hyperactivity and anxiety. These promising initial findings support further investigation with larger, controlled trials. Preclinical work has also shown that this compound treatment can reduce brain levels of amyloid-beta, which is elevated in FXS mouse models.
Experimental Protocol: Pilot Open-Label, Single-Dose Trial in Adults with FXS
This protocol outlines the methodology of a first-in-patient study.
Figure 3: Workflow of a Pilot Clinical Trial of this compound in Fragile X Syndrome.
Parkinson's Disease (PD) and Levodopa-Induced Dyskinesia (LID)
Excessive glutamatergic transmission is implicated in the pathophysiology of Parkinson's disease and the development of dyskinesias following long-term levodopa treatment. Preclinical studies in a primate model of PD (MPTP-lesioned macaques) have shown that this compound can significantly reduce LID. Notably, a combination of subthreshold doses of this compound and amantadine (an NMDA receptor antagonist) produced a robust antidyskinetic effect without worsening parkinsonian symptoms. This suggests a potential synergistic effect and a promising therapeutic strategy for managing LID in PD patients.
Safety and Tolerability
In human studies, this compound has generally been well-tolerated at single oral doses up to 150 mg. Reported adverse events were typically mild and included headache, nausea, metallic taste, and fatigue. No serious adverse events have been reported in the more recent clinical trials. However, one earlier trial reported psychostimulant-like side effects at higher doses.
Conclusion and Future Directions
This compound's well-defined mechanism of action as a potent and selective mGluR5 negative allosteric modulator makes it a valuable tool for investigating the role of this receptor in various CNS disorders. While its development for anxiety and pain in its current formulation may be hampered by pharmacokinetic variability, the promising findings in Fragile X syndrome and levodopa-induced dyskinesia warrant further investigation. Future research should focus on larger, placebo-controlled trials in these populations. Additionally, the development of this compound analogs or prodrugs with improved pharmacokinetic profiles could broaden its therapeutic potential. The continued exploration of this compound and other mGluR5 modulators holds significant promise for the development of novel therapeutics for a range of challenging neurological and psychiatric conditions.
References
- 1. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | mGluR5 antagonist | Hello Bio [hellobio.com]
- 3. Metabotropic Glutamate Receptor 5 Antagonism with this compound: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate receptor 5 negative allosteric modulator this compound: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Fenobam's Binding to the mGluR5 Receptor: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of Fenobam, a negative allosteric modulator (NAM), binding to the metabotropic glutamate receptor 5 (mGluR5). This document outlines the quantitative binding data, detailed experimental and computational protocols, and key signaling pathways involved, offering valuable insights for researchers in neuroscience and drug discovery.
Quantitative Binding and Functional Data
This compound has been extensively characterized as a potent and selective non-competitive antagonist of the mGluR5 receptor.[1][2] It acts at an allosteric binding site, which is also shared by other prototypical mGluR5 antagonists like 2-methyl-6-(phenylethynyl)-pyridine (MPEP).[1][3][4] The following tables summarize the key quantitative data related to this compound's binding affinity and functional activity at the mGluR5 receptor.
| Binding Affinity Data for this compound | |
| Parameter | Value |
| Kd (rat mGluR5) | 54 ± 6 nM |
| Kd (human mGluR5) | 31 ± 4 nM |
| Ki (for [3H]this compound displacement by MPEP, human mGluR5) | 6.7 ± 0.7 nM |
| Functional Activity of this compound at mGluR5 | |
| Assay | IC50 Value |
| Inhibition of quisqualate-evoked intracellular calcium response (human mGluR5) | 58 ± 2 nM |
| Inhibition of basal mGluR5 activity (inverse agonism) | 84 ± 13 nM |
| Blockade of mGluR5 constitutive activity in vitro | 87 nM |
Experimental and Computational Protocols
The in silico modeling of the this compound-mGluR5 interaction involves a multi-step workflow, beginning with the generation of a receptor model, followed by molecular docking to predict the binding pose, and molecular dynamics simulations to understand the dynamic nature of the interaction.
Homology Modeling of the mGluR5 Receptor
As the crystal structure of the full-length mGluR5 receptor can be challenging to obtain, homology modeling is often employed to generate a three-dimensional structure.
Methodology:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB). For mGluR5, a member of the Class C G-protein coupled receptors (GPCRs), crystal structures of related receptors like mGluR1 or even partial structures of mGluR5 itself can be used.
-
Sequence Alignment: Align the amino acid sequence of the target protein (mGluR5) with the template sequence.
-
Model Building: Construct the 3D model of the mGluR5 transmembrane domain using software such as MOE (Molecular Operating Environment) or I-TASSER.
-
Model Validation: The quality of the generated model is assessed using tools like RAMPAGE (Ramachandran plot analysis) and ERRAT, which check for stereochemical correctness and overall structural quality.
Molecular Docking of this compound
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Methodology:
-
Protein and Ligand Preparation: Prepare the 3D structure of the mGluR5 model by adding hydrogen atoms and assigning charges. The 3D structure of this compound is also prepared and energy minimized.
-
Binding Site Definition: The allosteric binding site within the transmembrane domain of mGluR5 is defined. This site is known to be the interaction point for this compound and other NAMs.
-
Docking Simulation: Perform docking calculations using software like AutoDock. The program explores various conformations of this compound within the defined binding site and scores them based on a scoring function that estimates the binding energy.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by low binding energy and interactions with key residues.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-mGluR5 complex over time.
Methodology:
-
System Setup: The docked this compound-mGluR5 complex is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.
-
Simulation Protocol: MD simulations are performed using software like GROMACS. The simulation typically involves an initial energy minimization, followed by a period of equilibration, and finally, a production run for data collection.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate binding free energies. Studies have identified key residues within the allosteric site that interact with NAMs like this compound.
Visualizations
mGluR5 Signaling Pathway
The metabotropic glutamate receptor 5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a cascade of intracellular signaling events.
References
- 1. The Metabotropic Glutamate Receptor Subtype 5 Antagonist this compound Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Fenobam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenobam, initially investigated as a non-benzodiazepine anxiolytic, has been identified as a potent, selective, and non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It also exhibits inverse agonist properties.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro and in vivo effects, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are included to support further research and drug development efforts.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the negative allosteric modulation of the mGluR5.[1] Unlike orthosteric antagonists that compete with the endogenous ligand glutamate, this compound binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate.
Furthermore, this compound has been shown to act as an inverse agonist, meaning it can inhibit the basal, constitutive activity of mGluR5 even in the absence of an agonist. This dual action as a NAM and inverse agonist contributes to its potent inhibitory effects on mGluR5 signaling.
Signaling Pathway
The following diagram illustrates the canonical mGluR5 signaling pathway and the inhibitory action of this compound.
References
- 1. The metabotropic glutamate receptor 5 negative allosteric modulator this compound: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 5 negative allosteric modulator this compound: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenobam's Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenobam, a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), has garnered significant attention for its therapeutic potential in a range of neurological and psychiatric disorders, including anxiety and Fragile X syndrome. Its mechanism of action at the synapse, particularly its influence on the dynamic processes of synaptic plasticity, is of critical interest for understanding its therapeutic effects and identifying new clinical applications. This technical guide provides an in-depth analysis of this compound's effects on synaptic plasticity, consolidating key findings on its mechanism of action, presenting quantitative data from preclinical studies, and detailing the experimental protocols used to elucidate its function. The guide also includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in modulating the strength of synaptic connections.
Introduction: this compound and the Modulation of Glutamatergic Signaling
This compound acts as a negative allosteric modulator with inverse agonist properties at the mGluR5 receptor.[1] This means it binds to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate and also decreasing its basal, constitutive activity.[1] mGluR5 is a G-protein coupled receptor predominantly expressed in the postsynaptic density of excitatory synapses, where it plays a crucial role in modulating synaptic transmission and plasticity.[2] Its activation triggers a cascade of intracellular signaling events that are fundamental to long-lasting changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD). Given this compound's targeted action on mGluR5, it serves as a valuable pharmacological tool to probe the intricacies of glutamatergic signaling in both physiological and pathological states.
Core Mechanism of Action and Signaling Pathways
This compound's primary molecular target is the mGluR5. By negatively modulating this receptor, this compound influences a key signaling cascade that shapes synaptic function.
The mGluR5 Signaling Cascade
Activation of mGluR5 by glutamate initiates the Gαq/11 G-protein signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC). This cascade can modulate the function of various synaptic proteins, including the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity.
Below is a diagram illustrating the canonical mGluR5 signaling pathway that is inhibited by this compound.
Interaction with Scaffolding Proteins and Regulation of Local Protein Synthesis
The function of mGluR5 is intricately regulated by its interaction with postsynaptic density (PSD) scaffolding proteins, particularly Homer and Shank. These proteins form a network that links mGluR5 to other synaptic components, including the NMDAR and the ER. This structural organization is crucial for the precise spatial and temporal control of signaling events that underlie synaptic plasticity.
Furthermore, mGluR5 signaling is tightly coupled to the regulation of local protein synthesis at the synapse. One of the key downstream effects of mGluR5 activation is the initiation of mRNA translation, a process that is critical for the late phase of LTP and LTD. This is particularly relevant in the context of Fragile X syndrome, where the absence of the Fragile X Mental Retardation Protein (FMRP), an mRNA-binding protein that represses translation, leads to exaggerated mGluR5-dependent protein synthesis and altered synaptic plasticity. This compound, by inhibiting mGluR5, is hypothesized to normalize this dysregulated protein synthesis.
The diagram below illustrates the hypothesized mechanism of this compound's action on dendritic spine plasticity, integrating the roles of mGluR5, NMDAR, and FMRP.
Quantitative Data on Synaptic Plasticity
The following table summarizes the expected effects of this compound on key parameters of synaptic plasticity based on its known mechanism of action as an mGluR5 NAM.
| Parameter | Expected Effect of this compound | Rationale |
| Long-Term Potentiation (LTP) | ||
| - NMDAR-dependent LTP Induction | Inhibition/Reduction | mGluR5 potentiates NMDAR function; inhibition by this compound would reduce NMDAR-mediated Ca2+ influx required for LTP induction. |
| - Late-phase LTP (L-LTP) | Inhibition/Reduction | L-LTP is dependent on protein synthesis, which is modulated by mGluR5 signaling. |
| Long-Term Depression (LTD) | ||
| - mGluR-dependent LTD | Inhibition/Reduction | This form of LTD is directly mediated by mGluR5 activation; this compound would block its induction. |
| Synaptic Transmission | ||
| - AMPA/NMDA Ratio | Potential for normalization in pathological states (e.g., aged Fmr1KO mice) | In conditions where the AMPA/NMDA ratio is altered due to mGluR5 dysregulation, this compound may restore the balance. |
| Dendritic Spine Morphology | ||
| - Spine Density | Increase in thin spines | By reducing basal mGluR5 signaling, this compound may promote an increase in F-actin polymerization, leading to a higher density of immature, thin spines. |
Experimental Protocols
The investigation of this compound's effect on synaptic plasticity relies heavily on in vitro electrophysiological techniques, particularly extracellular field potential recordings from acute hippocampal slices. The following is a generalized protocol for such an experiment.
Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Anesthetize a rodent (e.g., mouse or rat) with isoflurane and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Slicing: Mount the brain on a vibratome stage and cut 300-400 µm thick coronal or horizontal slices containing the hippocampus.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording.
Extracellular Field Potential Recording
-
Slice Placement: Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Positioning: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single stimulus pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes to establish a stable baseline fEPSP.
-
This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period before inducing plasticity.
-
Induction of Synaptic Plasticity:
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
LTD Induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to monitor the change in synaptic strength.
-
Data Analysis: Measure the slope of the fEPSP and normalize it to the pre-induction baseline. Plot the normalized fEPSP slope over time to visualize the magnitude and duration of LTP or LTD.
The workflow for a typical slice electrophysiology experiment to assess the effect of this compound on LTP is depicted below.
Conclusion and Future Directions
This compound, through its negative allosteric modulation of mGluR5, exerts a significant influence on the molecular machinery that governs synaptic plasticity. By dampening the Gαq/11 signaling cascade, this compound can modulate NMDAR function and local protein synthesis, thereby affecting both the induction and maintenance of long-term changes in synaptic strength. While its precise quantitative effects on LTP and LTD require further elucidation in dedicated studies, the existing evidence strongly supports its role as a key modulator of these processes, particularly in pathological conditions characterized by mGluR5 dysregulation such as Fragile X syndrome.
Future research should focus on generating detailed dose-response curves for this compound's effects on LTP and LTD in various brain regions and under different physiological and pathological conditions. The use of advanced techniques such as two-photon imaging and optogenetics in combination with electrophysiology will provide a more nuanced understanding of how this compound impacts individual synapses and neuronal circuits. Such studies will be invaluable for refining the therapeutic use of this compound and for the development of novel mGluR5-targeting drugs for a range of neurological disorders.
References
- 1. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmr1 KO and this compound Treatment Differentially Impact Distinct Synapse Populations of Mouse Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Fenobam Experiments in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the in vivo effects of Fenobam, a selective, non-competitive mGluR5 antagonist, in mouse models. The protocols outlined below are synthesized from established research and focus on assessing the analgesic, anxiolytic, and motor coordination effects of the compound.
Core Concepts and Signaling Pathway
This compound exerts its effects by acting as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Activation of mGluR5 is linked to the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][5] By antagonizing mGluR5, this compound inhibits this signaling cascade, which is implicated in modulating nociception and anxiety.
Experimental Protocols
Assessment of Analgesic Effects: The Formalin Test
This protocol details the formalin test, a widely used model of inflammatory pain, to assess the analgesic properties of this compound.
Workflow:
References
- 1. Metabotropic Glutamate Receptor 5 Antagonism with this compound: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preparing Fenobam Stock Solutions in DMSO: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of fenobam stock solutions using dimethyl sulfoxide (DMSO) as a solvent. This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), exhibiting inverse agonist properties.[1][2][3] Accurate preparation of stock solutions is critical for reproducible experimental outcomes in pharmacology and neuroscience research. This guide includes detailed protocols, safety precautions, and technical data for this compound.
Introduction to this compound
This compound, with the chemical name N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea, is a non-benzodiazepine anxiolytic agent that has been identified as a selective and potent antagonist of the mGluR5 receptor. It acts at an allosteric modulatory site, distinct from the glutamate binding site. This compound's mechanism of action involves the inhibition of mGluR5-mediated signaling pathways, which are implicated in various neurological and psychiatric disorders. This has led to its investigation as a potential therapeutic agent for conditions such as anxiety, pain, and Fragile X syndrome. In vitro studies have shown that this compound blocks both constitutive and agonist-induced mGluR5 activity.
Technical Data
A summary of the key technical specifications for this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 266.69 g/mol | |
| Molecular Formula | C₁₁H₁₁ClN₄O₂ | |
| CAS Number | 57653-26-6 | |
| Appearance | Solid powder | |
| Purity | ≥98% | |
| Solubility in DMSO | Up to 100 mM | |
| Storage (Solid) | Room temperature or -20°C for long-term storage |
Mechanism of Action: mGluR5 Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor. Upon activation by its endogenous ligand, glutamate, mGluR5, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, by binding to an allosteric site on the mGluR5 receptor, prevents this signaling cascade.
Figure 1. this compound's inhibitory effect on the mGluR5 signaling pathway.
Experimental Protocols
Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile)
Safety Precautions
-
This compound: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE.
-
DMSO: DMSO is a powerful solvent and can readily penetrate the skin, potentially carrying dissolved substances with it. It is crucial to wear gloves and avoid direct contact. DMSO is also combustible; keep it away from heat and open flames.
Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution.
Figure 2. Workflow for preparing this compound stock solution in DMSO.
Detailed Protocol for a 100 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution in DMSO.
-
Calculation:
-
Molecular Weight (MW) of this compound = 266.69 g/mol
-
Desired Concentration (C) = 100 mM = 0.1 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V
-
Mass (m) = 0.1 mol/L x 266.69 g/mol x 0.001 L = 0.02667 g = 26.67 mg
-
Therefore, 26.67 mg of this compound is required.
-
-
Weighing:
-
Tare a sterile, amber glass vial or a polypropylene microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 26.67 mg of this compound powder into the vial.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Securely cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (days to weeks), store the aliquots at -20°C. For long-term storage (months), store at -80°C.
-
Quantitative Data from Literature
The following tables summarize key quantitative data for this compound from published research.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference(s) |
| IC₅₀ (quisqualate-evoked Ca²⁺ response) | Human mGluR5 | 58 ± 2 nM | |
| IC₅₀ (basal mGluR5 activity) | Human mGluR5 | 84 ± 13 nM | |
| Kd ([³H]this compound binding) | Human mGluR5 | 31 ± 4 nM | |
| Kd ([³H]this compound binding) | Rat mGluR5 | 54 ± 6 nM |
Table 2: In Vivo Dosage and Administration of this compound
| Application | Animal Model | Dosage | Route of Administration | Vehicle | Reference(s) |
| Anxiolytic Activity | Rodents | 10-30 mg/kg | Oral (p.o.) | Not specified | |
| Analgesic Effects | Mice | 30 mg/kg | Intraperitoneal (i.p.) | 100% DMSO | |
| Self-administration Behavior | Rats | 30-60 mg/kg | Oral (p.o.) | Not specified |
Conclusion
The protocol outlined in this document provides a standardized method for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines, including accurate calculations, proper handling techniques, and appropriate storage conditions, will ensure the integrity and stability of the stock solution, leading to more reliable and reproducible experimental results. Researchers should always consult the specific product information sheet for any batch-specific variations and adhere to all institutional safety protocols.
References
Application Notes and Protocols for Fenobam in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fenobam, a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, in rodent behavioral studies. This document includes detailed dosage information, experimental protocols for key behavioral assays, and visualizations of the underlying signaling pathway and experimental workflows.
Introduction
This compound is a non-benzodiazepine anxiolytic agent that has been identified as a potent, selective, and non-competitive antagonist of the mGluR5.[1][2] It acts as a negative allosteric modulator at a site shared with MPEP, another well-known mGluR5 antagonist.[1][2] Due to its role in modulating glutamatergic neurotransmission, this compound has been investigated for its anxiolytic, analgesic, and antipsychotic-like properties in various rodent models.[1] These notes are intended to guide researchers in designing and conducting behavioral studies with this compound in rodents.
Data Presentation: this compound Dosage and Effects in Rodent Behavioral Studies
The following tables summarize the quantitative data on this compound dosage, administration routes, and observed effects in various behavioral assays in mice and rats.
Table 1: this compound Dosage and Effects in Mouse Behavioral Studies
| Behavioral Assay | Mouse Strain | Dosage (mg/kg) | Route of Administration | Pre-treatment Time | Observed Effects |
| Anxiety Models | |||||
| Stress-Induced Hyperthermia | Not Specified | 10 - 30 | p.o. | Not Specified | Anxiolytic activity observed. |
| Elevated Zero Maze | Not Specified | 30 | i.p. | Not Specified | Increased exploratory behavior, suggesting anxiolytic and stimulatory effects. |
| Elevated Plus Maze | Not Specified | 10, 30, 100 | Not Specified | Not Specified | No significant activity observed at the tested concentrations. |
| Context Freezing Test | Not Specified | 30 | Not Specified | Not Specified | Anxiolytic-like activity observed. |
| Pain Models | |||||
| Formalin Test | Swiss-Webster | 30, 100 | i.p. | 30 min | Significant reduction in licking/lifting time in both early and late phases. |
| C57BL/6 | 30 | i.p. | 5 min | Significantly reduced licking/lifting time in both early and late phases. | |
| Not Specified | 10, 30 | Not Specified | Not Specified | Antinociceptive actions observed. | |
| CFA-Induced Thermal Hypersensitivity | Not Specified | 30 | i.p. | Not Specified | Analgesic effect observed. |
| Analgesic Conditioned Place Preference (SNI model) | C57BL/6 | 30 | i.p. | 5 min | Induced preference in mice with spared nerve injury, suggesting relief from on-going distress. |
| Locomotor Activity & Motor Coordination | |||||
| Open Field Test | Swiss-Webster | 3, 10, 30 | i.p. | 30 min | No effect at 3 and 10 mg/kg; significant increase in exploratory behavior at 30 mg/kg. |
| Not Specified | 10, 30, 100 | Not Specified | Not Specified | No effect on horizontal locomotor activity. | |
| Accelerating Rotarod | Swiss-Webster | Up to 30 | i.p. | Not Specified | Did not impair performance. |
| Learning and Memory Models | |||||
| Passive Avoidance Test | Not Specified | 30 | Not Specified | Not Specified | Impairment of learning observed. |
| Morris Water Maze | Not Specified | 30 | Not Specified | Not Specified | Impaired performance. |
| Contextual Fear Conditioning | Not Specified | 10 | Not Specified | Not Specified | Impaired performance. |
| Psychosis Models | |||||
| Prepulse Inhibition | Not Specified | Up to 60 | Not Specified | Not Specified | Not affected. |
Table 2: this compound Dosage and Effects in Rat Behavioral Studies
| Behavioral Assay | Rat Strain | Dosage (mg/kg) | Route of Administration | Pre-treatment Time | Observed Effects |
| Anxiety Models | |||||
| Vogel Conflict Test | Not Specified | 10 - 30 | p.o. | Not Specified | Anxiolytic activity observed. |
| Geller-Seifter Conflict Test | Not Specified | 10 - 30 | p.o. | Not Specified | Anxiolytic activity observed. |
| Addiction Models | |||||
| Cocaine Self-Administration | Sprague-Dawley | 30, 60 | p.o. | 30 min | Dose-dependently inhibited cocaine-taking and cocaine-seeking behavior. |
| Sucrose Self-Administration | Sprague-Dawley | 60 | p.o. | Not Specified | Significantly inhibited sucrose self-administration. |
Experimental Protocols
This compound Preparation and Administration
Vehicle: this compound is often dissolved in 100% dimethyl sulfoxide (DMSO) for intraperitoneal administration due to its limited solubility in other common solvents. For oral administration in rats, this compound sulfate has been dissolved in 40% BCD (beta-cyclodextrin) and water.
Administration Routes:
-
Intraperitoneal (i.p.) injection: A common route for rapid systemic delivery in mice.
-
Oral gavage (p.o.): Used for both mice and rats, particularly in studies mimicking clinical administration routes.
Key Behavioral Assays
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 50 x 50 cm) with walls, often made of a non-reflective material. The arena is typically divided into a central and a peripheral zone.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for i.p. injection in mice).
-
Gently place the mouse in the center of the open field arena.
-
Record the animal's behavior for a set duration (typically 5-60 minutes) using a video camera mounted above the arena.
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Thoroughly clean the apparatus with 70% ethanol between trials to eliminate olfactory cues.
Objective: To assess nociceptive and inflammatory pain responses.
Procedure:
-
Administer this compound or vehicle at the specified time before the formalin injection (e.g., 5 to 30 minutes for i.p. injection in mice).
-
Inject a dilute formalin solution (e.g., 20 µL of 1-5% formalin) subcutaneously into the plantar surface of the rodent's hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the cumulative time the animal spends licking, biting, or shaking the injected paw. The observation period is typically biphasic:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-injection.
-
Late Phase (Inflammatory Pain): 15-30 or 20-30 minutes post-injection.
-
-
Compare the nociceptive behaviors between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via mGluR5 signaling inhibition.
Experimental Workflow
Caption: General workflow for a rodent behavioral study using this compound.
References
Application Notes and Protocols for Intraperitoneal Injection of Fenobam
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenobam, N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Originally developed as a non-benzodiazepine anxiolytic, its specific molecular target was later identified as mGluR5, renewing interest in its therapeutic potential.[3][4] In preclinical research, intraperitoneal (IP) administration of this compound is a common and effective method for studying its effects on pain, anxiety, and other neurological conditions.[1] Its analgesic properties have been demonstrated in multiple rodent models of inflammatory and neuropathic pain. These notes provide a comprehensive protocol for the IP injection of this compound in mice, including dosage, vehicle preparation, and experimental workflows.
Mechanism of Action: mGluR5 Antagonism
This compound functions as a negative allosteric modulator (NAM) of the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, stimulates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the release of intracellular calcium and activation of protein kinase C (PKC), respectively. By binding to an allosteric site, this compound inhibits this signaling cascade. This mechanism is central to its observed analgesic and anxiolytic effects.
References
- 1. The Metabotropic Glutamate Receptor Subtype 5 Antagonist this compound Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor subtype 5 antagonist this compound is analgesic and has improved in vivo selectivity compared with the prototypical antagonist 2-methyl-6-(phenylethynyl)-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mGluR5 Antagonist this compound Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury | PLOS One [journals.plos.org]
Application Notes and Protocols for Fenobam Administration in the Formalin Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of fenobam, a selective, non-competitive mGluR5 antagonist, in the formalin test for assessing analgesic efficacy. The formalin test is a widely used model of tonic, localized inflammatory pain in rodents.[1][2][3]
Introduction to this compound and the Formalin Test
This compound, originally developed as an anxiolytic, has been identified as a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[4][5] It acts at an allosteric modulatory site on the mGluR5 receptor. Numerous preclinical studies have demonstrated the analgesic properties of this compound in various pain models, including the formalin test. The analgesic effects of this compound are mediated through its antagonism of mGluR5, as demonstrated by the lack of effect in mGluR5 knockout mice.
The formalin test is a valuable model for studying nociception as it elicits a biphasic pain response. The initial, acute phase (Phase 1) is characterized by the direct activation of nociceptors, primarily C-fibers. The subsequent, tonic phase (Phase 2) involves a combination of peripheral inflammation and central sensitization in the dorsal horn of the spinal cord. This biphasic nature allows for the differentiation of analgesic compounds that act on acute versus inflammatory pain mechanisms.
Data Presentation: Efficacy of this compound in the Formalin Test
The following tables summarize the quantitative data from studies investigating the effects of intraperitoneally (i.p.) administered this compound on nociceptive behavior in the mouse formalin test.
Table 1: Effect of this compound on Phase 1 Nocifensive Behavior (Time Spent Licking/Lifting in the First 5-10 minutes)
| Animal Strain | This compound Dose (mg/kg, i.p.) | Pre-treatment Time | Mean Time Licking/Lifting (seconds) ± SEM | Vehicle Control (seconds) ± SEM |
| Swiss-Webster | 3 | 30 min | Not significantly different from vehicle | ~65 ± 5 |
| Swiss-Webster | 10 | 30 min | Not significantly different from vehicle | ~65 ± 5 |
| Swiss-Webster | 30 | 30 min | ~45 ± 5* | ~65 ± 5 |
| Swiss-Webster | 100 | 30 min | ~25 ± 5*** | ~65 ± 5 |
| C57BL/6 (WT) | 30 | 5 min | Significantly reduced vs. vehicle** | Data not specified |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are approximate values derived from graphical representations in the cited literature.
Table 2: Effect of this compound on Phase 2 Nocifensive Behavior (Time Spent Licking/Lifting from 10-40 minutes)
| Animal Strain | This compound Dose (mg/kg, i.p.) | Pre-treatment Time | Mean Time Licking/Lifting (seconds) ± SEM | Vehicle Control (seconds) ± SEM |
| Swiss-Webster | 3 | 30 min | Not significantly different from vehicle | ~120 ± 10 |
| Swiss-Webster | 10 | 30 min | Not significantly different from vehicle | ~120 ± 10 |
| Swiss-Webster | 30 | 30 min | ~70 ± 10 | ~120 ± 10 |
| Swiss-Webster | 100 | 30 min | ~40 ± 8*** | ~120 ± 10 |
| C57BL/6 (WT) | 30 | 30 min | Not significantly reduced | Data not specified |
| C57BL/6 (WT) | 30 | 5 min | Significantly reduced vs. vehicle | Data not specified |
**p<0.01, ***p<0.001 compared to vehicle control. Data are approximate values derived from graphical representations in the cited literature.
Experimental Protocols
Materials
-
This compound powder
-
Vehicle (e.g., 100% Dimethyl sulfoxide - DMSO)
-
Formalin solution (e.g., 1-5% in saline)
-
Experimental animals (e.g., Swiss-Webster or C57BL/6 mice)
-
Observation chambers
-
Syringes and needles for administration
-
Video recording equipment (optional but recommended)
-
Timer
Protocol for this compound Administration and Formalin Test
-
Animal Acclimation: Allow animals to acclimate to the testing environment for at least 20-30 minutes before any procedures.
-
This compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. For example, a 30 mg/kg dose for a 25g mouse would require a specific concentration depending on the injection volume.
-
This compound Administration: Administer the prepared this compound solution or vehicle control intraperitoneally (i.p.). The timing of administration is critical. Studies have shown efficacy with pre-treatment times of both 5 and 30 minutes before formalin injection.
-
Waiting Period: After this compound or vehicle administration, place the animal back in its home cage or the observation chamber for the designated pre-treatment time (5 or 30 minutes).
-
Formalin Injection: Gently restrain the animal and inject a small volume (e.g., 10-20 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, place the animal in the observation chamber and start the timer and video recording.
-
Data Quantification: Measure the cumulative time the animal spends licking, biting, or flinching the injected paw. This is typically done in 5-minute intervals for a total of 40-60 minutes.
-
Phase 1: The first 5-10 minutes post-injection.
-
Phase 2: Typically observed from 15-20 minutes to 40-60 minutes post-injection.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in the formalin test.
Caption: this compound's mechanism of action via mGluR5 antagonism.
Caption: Simplified signaling pathway of formalin-induced pain.
References
- 1. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 3. Formalin test: Significance and symbolism [wisdomlib.org]
- 4. The Metabotropic Glutamate Receptor Subtype 5 Antagonist this compound Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | mGluR5 antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols for the Use of Fenobam in Open-Field Locomotor Activity Tests
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fenobam, a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), has been investigated for its anxiolytic and analgesic properties.[1][2] Notably, preclinical studies have consistently demonstrated that this compound administration can significantly impact locomotor activity in rodents, a crucial parameter assessed in neuropharmacological research. The open-field test is a standard behavioral assay used to evaluate general locomotor activity, exploratory behavior, and anxiety-like traits in animal models.[3][4] These application notes provide detailed protocols for utilizing this compound in open-field locomotor activity tests, summarize key quantitative findings, and illustrate the relevant experimental workflow and signaling pathway.
Quantitative Data Summary
The effect of this compound on locomotor activity in an open-field test has been quantified in several studies. The data consistently indicates a dose-dependent increase in exploratory behavior, with significant effects observed at a dose of 30 mg/kg.
| Animal Model | Drug/Treatment | Dose (mg/kg, i.p.) | Key Locomotor Parameter | Observation | Reference |
| Wild-Type (WT) Mice | This compound | 3 | Total Distance Traveled | No significant effect | [5] |
| Wild-Type (WT) Mice | This compound | 10 | Total Distance Traveled | No significant effect | |
| Wild-Type (WT) Mice | This compound | 30 | Total Distance Traveled | Statistically significant increase over 60 minutes | |
| mGluR5 Knockout (KO) Mice | This compound | 30 | Total Distance Traveled | No change compared to vehicle-treated KO mice | |
| Wild-Type (WT) Mice | Vehicle (DMSO) | N/A | Total Distance Traveled | Baseline locomotor activity |
Experimental Protocols
This section details the methodology for conducting an open-field locomotor activity test to assess the effects of this compound.
1. Materials and Apparatus:
-
Test Substance: this compound, dissolved in a suitable vehicle such as Dimethyl Sulfoxide (DMSO).
-
Animal Model: Male Swiss-Webster mice or other appropriate rodent strains.
-
Open-Field Arena: A square or circular arena (e.g., 42 x 42 x 30 cm) made of a non-porous material, equipped with photobeam detectors or a video tracking system to monitor activity. The arena should be placed in a sound-attenuated and dimly lit room to minimize external stimuli.
-
Syringes and Needles: For intraperitoneal (i.p.) administration of this compound or vehicle.
2. Experimental Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. On the day of testing, habituate the mice to the testing room for at least 2 hours in their home cages.
-
Drug Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle intraperitoneally (i.p.). The injection volume should be consistent across all animals.
-
Open-Field Test: Immediately following injection, or after a specified pre-treatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity for a predefined duration, typically 60 to 90 minutes. Key parameters to measure include:
-
Total distance traveled (cm)
-
Time spent moving (s)
-
Horizontal activity (number of beam breaks)
-
Time spent in the center versus the perimeter of the arena
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different this compound doses with the vehicle control group.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for open-field locomotor activity testing with this compound.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound's effect on locomotor activity.
Mechanism of Action:
This compound acts as a noncompetitive antagonist and inverse agonist at the mGluR5. Glutamate, the primary excitatory neurotransmitter, normally activates mGluR5, which is a G-protein coupled receptor. This activation initiates a signaling cascade through Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling involving inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately modulating neuronal excitability.
By binding to an allosteric site on the mGluR5, this compound prevents the conformational change required for receptor activation by glutamate, thereby inhibiting this signaling pathway. This antagonism of mGluR5-mediated signaling in key brain regions involved in motor control is believed to underlie the observed increase in locomotor activity. The lack of a locomotor response to this compound in mGluR5 knockout mice strongly supports that this receptor is the primary target for this behavioral effect. Interestingly, the increase in locomotion could also be related to this compound's anxiolytic properties, as reduced anxiety can manifest as increased exploration in the open-field test.
References
- 1. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 5 antagonism with this compound: examination of analgesic tolerance and side effect profile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabotropic Glutamate Receptor Subtype 5 Antagonist this compound Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fenobam mGluR5 Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of Fenobam with the metabotropic glutamate receptor 5 (mGluR5). This document includes quantitative data, a step-by-step experimental protocol, and diagrams of the associated signaling pathway and experimental workflow.
Introduction
This compound, a non-benzodiazepine anxiolytic, has been identified as a potent, selective, and non-competitive antagonist of the mGluR5.[1][2] It acts at an allosteric modulatory site, distinct from the glutamate binding site, and also exhibits inverse agonist properties by blocking the constitutive activity of the receptor.[1][3] Understanding the binding characteristics of this compound to mGluR5 is crucial for the development of therapeutics targeting neurological and psychiatric disorders where mGluR5 signaling is dysregulated.
Radioligand binding assays are a fundamental technique to determine the affinity and specificity of a compound for its receptor. This protocol outlines the use of a radiolabeled ligand to quantify the binding of this compound to mGluR5 expressed in a recombinant cell line.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's interaction with mGluR5 from various studies.
| Parameter | Species | Value | Description |
| Kd | Rat | 54 nM | Dissociation constant, a measure of binding affinity. |
| Kd | Human | 31 nM | Dissociation constant, a measure of binding affinity. |
| IC50 | Human | 84 nM | Half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the basal receptor activity. |
| IC50 | Human | 87 nM | Half maximal inhibitory concentration against constitutive mGluR5 activity. |
mGluR5 Signaling Pathway
Activation of mGluR5, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Typically, it couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Furthermore, mGluR5 activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades involving ERK1/2 and JNK. This compound, as a negative allosteric modulator, inhibits these downstream signaling events.
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Protocol: this compound mGluR5 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for mGluR5 using a radiolabeled antagonist, such as [3H]methoxyPEPy, and membranes prepared from HEK293 cells stably expressing human mGluR5.
Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 cells stably expressing human mGluR5.
-
Radioligand: [3H]methoxyPEPy or other suitable mGluR5 antagonist radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled mGluR5 antagonist, e.g., 2-methyl-6-(phenylethynyl)pyridine (MPEP).
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of this compound and the non-specific binding control (e.g., MPEP) in a suitable solvent (e.g., DMSO).
-
Create a dilution series of this compound in assay buffer to generate a range of concentrations for the competition curve.
-
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Dilute the membranes in assay buffer to the desired concentration (e.g., 40 µg of protein per well). Keep the membrane suspension on ice.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
100 µL of diluted test compound (this compound at various concentrations), assay buffer for total binding, or the non-specific binding control for non-specific binding.
-
A fixed concentration of the radioligand (e.g., [3H]methoxyPEPy).
-
300 µL of the diluted membrane suspension (e.g., 40 µ g/well ).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity in wells with only the radioligand and membranes.
-
Non-specific Binding (NSB): Radioactivity in wells containing the radioligand, membranes, and a high concentration of the non-specific control.
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
The following diagram illustrates the workflow for the this compound mGluR5 binding assay.
Caption: Workflow for the this compound mGluR5 radioligand binding assay.
References
- 1. This compound | mGluR5 antagonist | Hello Bio [hellobio.com]
- 2. The Metabotropic Glutamate Receptor Subtype 5 Antagonist this compound Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-dependent, Saturable Occupancy of the Metabotropic Glutamate Subtype 5 Receptor by this compound as Measured with [11C]ABP688 PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fenobam for Studying mGluR5 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Fenobam, a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), in preclinical neuropathic pain research.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in modulating neuronal excitability and synaptic plasticity. Its role in the central and peripheral nervous systems has made it a key target for therapeutic intervention in various neurological and psychiatric disorders, including chronic pain. This compound has emerged as a valuable pharmacological tool to investigate the contribution of mGluR5 to the pathophysiology of neuropathic pain.[1][2][3] Preclinical studies have demonstrated the analgesic efficacy of this compound in various animal models of inflammatory and neuropathic pain.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in neuropathic pain models.
Table 1: Efficacy of this compound in the Spared Nerve Injury (SNI) Model
| Species | Administration Route | Dose | Pain Behavior Measured | Key Findings | Reference |
| Rat | Intrathecal (i.t.) | 1-100 nmol | Glutamate-induced pain behaviors | Dose-dependent reduction in pain behaviors. | |
| Rat | Intrathecal (i.t.) | 100 nmol | Mechanical Allodynia | Significantly reduced mechanical allodynia. | |
| Mouse | Intraperitoneal (i.p.) | 30 mg/kg | Analgesic Conditioned Place Preference (aCPP) | Induced aCPP in SNI mice, suggesting relief from ongoing pain. |
Table 2: Efficacy of this compound in Other Neuropathic and Inflammatory Pain Models
| Species | Pain Model | Administration Route | Dose | Pain Behavior Measured | Key Findings | Reference |
| Mouse | Formalin Test | Intraperitoneal (i.p.) | 30 mg/kg | Nocifensive behaviors (licking/lifting) | Significantly reduced both phase I and phase II behaviors. | |
| Mouse | Complete Freund's Adjuvant (CFA) | Intraperitoneal (i.p.) | 30 mg/kg | Thermal Hyperalgesia | Relieved established thermal hypersensitivity. | |
| Rat | Chronic Constriction Injury (CCI) | Intrathecal (i.th.) | Not specified | Mechanical Allodynia & Cold Hyperalgesia | Group I mGluR antagonists (including mGluR5) decreased pain behaviors. |
Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used surgical procedure to induce persistent peripheral neuropathic pain in rodents.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)
-
Surgical scissors and forceps
-
Suture materials
-
Stereotaxic frame (for intrathecal injections)
-
This compound solution
-
Vehicle control (e.g., 100% DMSO for intraperitoneal injections)
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and section the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Ensure that the ligation and sectioning do not stretch or contact the spared sural nerve.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a minimum of 7 days before behavioral testing to allow for the development of neuropathic pain.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model involves the loose ligation of the sciatic nerve, leading to chronic nerve compression and neuropathic pain symptoms.
Materials:
-
Anesthetic
-
Surgical instruments
-
Chromic gut sutures (4-0)
Procedure:
-
Anesthetize the animal.
-
Expose the common sciatic nerve at the mid-thigh level.
-
Proximal to the sciatic trifurcation, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing between them.
-
The ligatures should be tied until they elicit a brief twitch in the respective hind limb.
-
Close the incision in layers.
-
Allow for a post-operative recovery period before behavioral assessment.
Behavioral Testing: Analgesic Conditioned Place Preference (aCPP)
The aCPP assay is used to assess the rewarding or aversive properties of a drug, which in the context of pain, can indicate relief from an ongoing aversive state.
Apparatus:
-
A two-chambered apparatus with distinct visual and tactile cues in each chamber.
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore both chambers of the apparatus for a set period (e.g., 15 minutes) to determine baseline preference.
-
Conditioning (Days 2-4):
-
On drug-pairing days, administer this compound (e.g., 30 mg/kg, i.p.) and confine the animal to one of the chambers for a set period (e.g., 30 minutes).
-
On vehicle-pairing days, administer the vehicle and confine the animal to the opposite chamber for the same duration.
-
The chamber paired with the drug should be counterbalanced across animals.
-
-
Post-conditioning (Day 5): Allow the animal to again freely explore both chambers, and record the time spent in each chamber. An increase in time spent in the drug-paired chamber is indicative of a conditioned place preference.
Signaling Pathways and Experimental Workflows
mGluR5 Signaling in Neuropathic Pain
Activation of mGluR5, particularly intracellular receptors, plays a significant role in the hyperexcitability of spinal dorsal horn neurons, contributing to central sensitization and neuropathic pain. Nerve injury can lead to an increased expression of nuclear mGluR5. Activation of these receptors leads to downstream signaling cascades involving molecules like phosphorylated-ERK1/2 (p-ERK1/2), Arc/Arg3.1, and c-fos, which are implicated in neuronal plasticity and pain persistence. This compound, as a cell-permeable negative allosteric modulator, can access and block these intracellular mGluR5s, thereby attenuating these signaling pathways and reducing neuropathic pain behaviors.
Caption: mGluR5 signaling in neuropathic pain and this compound's mechanism of action.
Experimental Workflow for Assessing this compound in the SNI Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the SNI model of neuropathic pain.
Caption: Workflow for evaluating this compound in a neuropathic pain model.
References
- 1. mdpi.com [mdpi.com]
- 2. The mGluR5 Antagonist this compound Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 5 Antagonism with this compound: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate receptor 5 negative allosteric modulator this compound: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Fenobam Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of Fenobam in animal models, with a focus on its use in preclinical behavioral research. The following protocols and data are synthesized from published studies to guide researchers in designing and executing experiments to evaluate the chronic effects of this mGluR5 negative allosteric modulator.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the repeated administration of this compound to animal models.
Table 1: Chronic this compound Administration and Analgesic Effects in Mice
| Parameter | Vehicle Control | This compound-Treated | Citation |
| Dosage | DMSO | 30 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [1][2] |
| Frequency | Daily | Daily | [2] |
| Duration | 5 or 14 days | 5 or 14 days | |
| Analgesic Tolerance (Formalin Test) | N/A | No tolerance observed | |
| Time Spent Licking/Lifting (Phase 1) | Baseline | Significantly reduced | |
| Time Spent Licking/Lifting (Phase 2) | Baseline | Significantly reduced |
Table 2: Effects of Chronic this compound Administration on Behavior and Physiology in Mice
| Parameter | Vehicle Control | This compound-Treated | Citation |
| Dosage | DMSO | 30 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | |
| Duration | 14 days | 14 days | |
| Weight Gain | Normal weight gain | Significantly less weight gain | |
| Locomotor Activity (Open Field) | Baseline | Increased exploratory behavior | |
| Motor Coordination | No impairment | No impairment | |
| Hematological Analysis | Normal | No significant abnormalities | |
| Organ Function (Liver, Brain, Testes) | Normal | No significant alterations or abnormal histopathology |
Experimental Protocols
This compound Preparation and Administration
This protocol describes the preparation of this compound for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), 100%
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml) and needles (25-27 gauge)
Procedure:
-
On the day of the first administration, weigh the required amount of this compound powder based on the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse, you would need 0.75 mg).
-
Dissolve the this compound powder in 100% DMSO to achieve the final desired concentration for injection. The injection volume should be kept low (e.g., 20 µL for mice).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Store the prepared solution in the dark at room temperature between administrations.
-
For intraperitoneal (i.p.) injection, restrain the animal appropriately. In mice, this can be achieved by scruffing the neck to expose the abdomen.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
Behavioral Assays
The following are detailed protocols for common behavioral assays used to assess the long-term effects of this compound.
This test is used to assess pain and the analgesic effects of compounds.
Apparatus:
-
Transparent observation chambers (e.g., Plexiglas boxes)
-
Mirror placed behind the chambers for unobstructed observation
-
Video recording equipment
Procedure:
-
Acclimate the mice to the testing room for at least 2 hours before the experiment.
-
Place each mouse in an individual observation chamber and allow for a 2-hour habituation period.
-
Administer this compound (30 mg/kg, i.p.) or vehicle 5 minutes prior to the formalin injection.
-
Inject 20 µl of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately start recording the animal's behavior for 60 minutes.
-
Score the total time the animal spends licking, lifting, or biting the injected paw. The scoring is typically divided into two phases: Phase 1 (0-10 minutes) representing acute nociceptive pain, and Phase 2 (10-60 minutes) representing inflammatory pain.
This assay is used to evaluate general locomotor activity and anxiety-like behavior.
Apparatus:
-
A square arena (e.g., 42 x 42 cm) with walls high enough to prevent escape.
-
Automated activity monitoring system with photobeams or video tracking software.
Procedure:
-
Habituate the animals to the testing room for at least 2 hours.
-
Administer this compound (30 mg/kg, i.p.) or vehicle immediately before placing the animal in the open field arena.
-
Place the mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 60-90 minutes).
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The automated system will record parameters such as:
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Total distance traveled
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Time spent moving
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Horizontal activity (number of beam breaks)
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Time spent in the center of the arena versus the periphery (an indicator of anxiety)
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This test is another common assay for assessing anxiety.
Apparatus:
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An elevated, circular runway with two open and two closed (walled) quadrants.
Procedure:
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Acclimate the mice to the testing room.
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Administer this compound (30 mg/kg, i.p.) or vehicle prior to the test.
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Place the mouse in one of the open quadrants.
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Allow the mouse to explore the maze for a 10-minute period.
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Record the following parameters using a video camera and tracking software:
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Number of entries into the open and closed quadrants
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Time spent in the open and closed quadrants
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Total distance traveled in each quadrant
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Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visualize key concepts related to this compound's mechanism and its experimental evaluation.
References
- 1. The mGluR5 Antagonist this compound Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 5 Antagonism with this compound: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fenobam solubility and stability issues in vitro
Welcome to the technical support center for fenobam. This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers overcome common challenges with this compound's solubility and stability in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N-(3-chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea, is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It acts at an allosteric modulatory site, meaning it binds to a site on the receptor different from the glutamate binding site.[1] this compound also exhibits inverse agonist properties, inhibiting the receptor's basal activity even in the absence of a stimulating ligand.[4] Its mechanism involves the inhibition of the Gq/11 protein-coupled pathway, which blocks the activation of phospholipase C and the subsequent release of intracellular calcium.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is readily soluble in DMSO up to a concentration of 100 mM. Due to its low aqueous solubility, starting with a high-concentration stock in DMSO is essential for its use in most biological experiments.
Q3: How should I store solid this compound and its stock solutions to ensure stability?
Proper storage is critical for maintaining the integrity of this compound.
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Solid Compound: The solid (powder) form of this compound is stable when stored at room temperature.
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Stock Solutions: Prepare solutions on the day of use if possible. If storage is necessary, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months. Before use, equilibrate the solution to room temperature and ensure no precipitate is visible.
Q4: Is this compound stable in aqueous solutions and cell culture media?
This compound has very poor solubility in aqueous solutions, which is the primary cause of stability issues in experimental media. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, this compound can easily precipitate out of solution if its solubility limit is exceeded. This instability is not typically due to chemical degradation under standard buffer conditions but rather to this physical precipitation. It is crucial to ensure the final concentration of DMSO is sufficient to maintain solubility and that the final this compound concentration is below its solubility limit in the final medium.
Data Summary Tables
Table 1: this compound Solubility
| Solvent | Maximum Recommended Concentration | Source |
|---|---|---|
| DMSO | 100 mM | |
| Water | Poorly Soluble / Practically Insoluble | Inferred from high DMSO requirement |
| Ethanol | Poorly Soluble | Inferred from high DMSO requirement |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Maximum Duration | Source |
|---|---|---|---|
| Solid Powder | Room Temperature | Per manufacturer's recommendation | |
| DMSO Stock Solution | -20°C | 1 Month |
| DMSO Stock Solution | -80°C | 6 Months | |
Troubleshooting Guide
Q: My this compound precipitated after I added it to my cell culture medium. What went wrong and how can I fix it?
A: This is the most common issue encountered when working with this compound. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. The low percentage of DMSO in the final solution is often insufficient to keep the hydrophobic compound dissolved.
Potential Causes & Solutions:
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Final Concentration Too High: The effective concentration of this compound in many cell-based assays is in the nanomolar to low micromolar range. Attempting to achieve high micromolar concentrations in aqueous media will likely lead to precipitation.
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Solution: Lower the final working concentration of this compound in your experiment. Review literature for typical effective concentrations for your assay type.
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Insufficient Final DMSO Concentration: The final concentration of the organic solvent (DMSO) is critical for solubility. A final DMSO concentration of <0.1% may not be enough to keep this compound in solution.
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Solution: Increase the final DMSO concentration if your experimental system can tolerate it. A final concentration of 0.1% to 0.5% DMSO is common. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
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Improper Dilution Technique: Adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer can cause immediate localized precipitation (shock precipitation).
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Solution: Use a serial dilution method. First, perform an intermediate dilution of the DMSO stock into a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final volume. This allows for a more gradual solvent exchange.
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Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (MW: 316.74 g/mol )
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Anhydrous/molecular biology grade DMSO
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Calibrated analytical balance
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Sterile microcentrifuge tubes or cryovials
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Vortex mixer
Procedure:
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Calculation: To prepare a 100 mM solution, you need 31.674 mg of this compound per 1 mL of DMSO.
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Example: To make 1 mL of 100 mM stock, weigh out 31.67 mg of this compound.
-
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Weighing: Carefully weigh the desired amount of this compound powder and place it in an appropriately sized sterile tube.
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Dissolving: Add the calculated volume of DMSO to the tube containing the this compound powder.
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Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can assist dissolution if needed, but avoid overheating.
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Storage: Aliquot the stock solution into single-use volumes in sterile cryovials. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Method for Diluting this compound into Aqueous Media
This protocol uses a serial dilution approach to minimize precipitation. The goal is to never exceed a 1:100 dilution factor in any single step when transferring from a high-DMSO solution to an aqueous one.
Example for preparing a 10 µM final solution with 0.1% DMSO:
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Prepare Primary Stock: Prepare a 100 mM stock solution in 100% DMSO as described in Protocol 1.
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Prepare Intermediate Stock (Optional but Recommended): Dilute the 100 mM primary stock 1:100 in pure DMSO to create a 1 mM intermediate stock. This makes subsequent dilutions more accurate.
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Prepare Final Working Solution:
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Vortex your 1 mM intermediate stock solution.
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Add 10 µL of the 1 mM stock to 990 µL of your final aqueous buffer or cell culture medium.
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Mix immediately and thoroughly by gentle vortexing or inversion.
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This results in a 10 µM final this compound concentration in a medium containing 0.1% DMSO. This solution should be used promptly.
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Mechanism of Action Pathway
This compound acts as a negative allosteric modulator (NAM) of the mGluR5 receptor. This diagram illustrates its point of intervention in the canonical Gq-coupled signaling pathway.
References
- 1. This compound | mGluR5 antagonist | Hello Bio [hellobio.com]
- 2. The metabotropic glutamate receptor subtype 5 antagonist this compound is analgesic and has improved in vivo selectivity compared with the prototypical antagonist 2-methyl-6-(phenylethynyl)-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Inter-strain Variability in Mouse Response to Fenobam
Welcome to the technical support center for researchers utilizing Fenobam in mouse models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and experimental considerations, with a focus on inter-strain variability.
Frequently Asked Questions (FAQs)
Q1: We are observing different analgesic responses to this compound between Swiss-Webster and C57BL/6 mice. Is this expected?
A1: Yes, inter-strain variability in the response to this compound has been reported. Studies have shown that while this compound is analgesic in both Swiss-Webster and C57BL/6 mice, the optimal timing of administration and the magnitude of the effect can differ[1]. For instance, in pilot studies, differences in responsiveness led to different pretreatment times in the formalin test for these two strains[1].
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5)[1][2][3]. It acts at an allosteric modulatory site, meaning it binds to a site on the receptor different from the glutamate binding site. This compound has also been shown to have inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor.
Q3: Does this compound affect locomotor activity? Does this vary by strain?
A3: Yes, this compound can affect locomotor activity, and this effect can be dose-dependent. In Swiss-Webster mice, a dose of 30 mg/kg of this compound resulted in a significant increase in exploratory behavior in the open-field task, while lower doses of 3 and 10 mg/kg had no significant effect. Studies have also shown that this compound administration leads to an mGluR5-dependent increase in exploratory behavior. While direct comparative studies on locomotor activity across multiple strains are limited, the known genetic differences between strains like Swiss-Webster and C57BL/6 could contribute to variations in this response.
Q4: Are there differences in the pharmacokinetics of this compound between mouse strains?
A4: One study investigating the difference in responsiveness between Swiss-Webster and C57BL/6 mice hypothesized it could be due to variations in brain or plasma concentrations of this compound. However, they found that both strains exhibited nearly identical uptake of this compound into the brain and clearance from both brain tissue and plasma at all tested doses and time points. Despite this, it is important to consider that pharmacokinetic profiles can vary between different inbred strains.
Q5: We are not observing an analgesic effect of this compound in our mGluR5 knockout mice. Is this normal?
A5: Yes, this is the expected result. The analgesic effects of this compound are mediated through its antagonism of mGluR5. Therefore, in mGluR5 knockout mice, this compound should not produce an analgesic effect. This serves as a crucial experimental control to confirm the specificity of this compound's action.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable or no analgesic effect observed. | Inter-strain variability: Different mouse strains can exhibit varied sensitivity to this compound. | - Ensure the appropriate mouse strain is being used for the intended experimental outcome. - Consider conducting pilot studies to determine the optimal dose and pretreatment time for your specific strain. - Refer to literature for strain-specific responses. |
| Incorrect dosage or administration route: The analgesic effects of this compound are dose-dependent. | - Verify the correct dosage and intraperitoneal (i.p.) administration. A common effective dose for analgesia is 30 mg/kg. - Ensure proper dissolution of this compound in a suitable vehicle like 100% DMSO. | |
| Timing of drug administration: The time between this compound injection and behavioral testing is critical. | - For Swiss-Webster mice in the formalin test, a 30-minute pretreatment time has been used. - For C57BL/6 mice, a shorter pretreatment time of 5 minutes was found to be optimal in some studies. | |
| Increased locomotor activity confounding behavioral results. | Dose-dependent effects of this compound: Higher doses of this compound (e.g., 30 mg/kg) can increase locomotor activity. | - If increased locomotion is a concern, consider using a lower dose if it is still within the therapeutic window for analgesia. - Utilize behavioral tests that are less influenced by general activity levels. - Always include a vehicle-treated control group to assess baseline locomotor activity. |
| Unexpected results in mGluR5 knockout mice. | Off-target effects of other compounds: The prototypical mGluR5 antagonist MPEP has shown some analgesic efficacy in mGluR5 knockout mice, suggesting off-target effects. | - this compound has been shown to have improved in vivo selectivity for mGluR5 compared to MPEP and should not have an analgesic effect in mGluR5 knockout mice. - This makes this compound a more specific tool for studying mGluR5-mediated effects. |
Data Presentation
Table 1: Analgesic Efficacy of this compound in Different Mouse Strains (Formalin Test)
| Mouse Strain | Dose (mg/kg, i.p.) | Pretreatment Time | Effect on Nocifensive Behavior (Phase II) | Reference |
| Swiss-Webster | 30 | 30 min | Significant reduction | |
| C57BL/6 | 30 | 5 min | Significant reduction |
Table 2: Effect of this compound on Locomotor Activity in Swiss-Webster Mice (Open-Field Test)
| Dose (mg/kg, i.p.) | Effect on Total Distance Traveled | Reference |
| 3 | No significant effect | |
| 10 | No significant effect | |
| 30 | Significant increase |
Table 3: Pharmacokinetic Parameters of this compound in Swiss-Webster and C57BL/6 Mice
| Parameter | Swiss-Webster | C57BL/6 | Conclusion | Reference |
| Brain Uptake | Nearly identical | Nearly identical | No significant strain difference observed. | |
| Plasma Clearance | Nearly identical | Nearly identical | No significant strain difference observed. |
Experimental Protocols
Formalin Test:
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Acclimatize male mice (e.g., Swiss-Webster or C57BL/6) to the testing environment.
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Administer this compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle (100% DMSO). Pretreatment times may vary by strain (e.g., 30 min for Swiss-Webster, 5 min for C57BL/6).
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Inject 20 µl of 5% formalin solution into the plantar surface of the right hind paw.
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Immediately place the mouse in an observation chamber.
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Record the cumulative time spent licking, biting, or flinching the injected paw for a set duration (e.g., 60 minutes), typically divided into two phases (Phase I: 0-5 min, Phase II: 15-60 min).
Open-Field Task:
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Habituate male Swiss-Webster mice to the testing room.
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Administer this compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle 30 minutes before placing the mouse in the open-field apparatus.
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The apparatus is a square arena (e.g., 41 x 41 cm) with walls.
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Allow the mouse to explore the arena for a set duration (e.g., 60 minutes).
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Use an automated tracking system to measure the total distance traveled and time spent in different zones (e.g., center vs. perimeter).
CFA-Induced Thermal Hypersensitivity:
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Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.
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Measure baseline thermal withdrawal latency using a radiant heat source (e.g., Hargreaves apparatus) before and after CFA injection to confirm hypersensitivity.
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Administer this compound or vehicle at the desired dose and time point.
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Measure thermal withdrawal latency at various time points after drug administration to assess the analgesic effect.
Visualizations
Caption: this compound's mechanism of action as an mGluR5 negative allosteric modulator.
Caption: Workflow for assessing this compound's analgesic effect using the formalin test.
References
- 1. The Metabotropic Glutamate Receptor Subtype 5 Antagonist this compound Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | mGluR5 antagonist | Hello Bio [hellobio.com]
- 3. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Psychostimulant side effects of high-dose Fenobam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the psychostimulant side effects of high-dose Fenobam for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug that was initially investigated as a non-benzodiazepine anxiolytic.[1][2] It is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a NAM, this compound does not compete with the endogenous ligand, glutamate, at its binding site but instead binds to an allosteric site on the receptor, changing the receptor's conformation and reducing its response to glutamate.
Q2: What are the potential psychostimulant side effects of high-dose this compound?
A2: In preclinical studies, particularly in mice, this compound has been shown to increase locomotor activity at analgesic doses (e.g., 30 mg/kg), which is indicative of a psychostimulant effect.[1] In an early Phase II clinical trial, psychostimulant side effects were reported in humans at high doses of 300-600 mg per day. However, in more recent human studies with single oral doses up to 150 mg, the observed side effects were generally mild and included headache, nausea, metallic taste, and fatigue, with no serious adverse events reported.
Q3: At what doses are the psychostimulant effects of this compound observed?
A3: The psychostimulant effects of this compound are dose-dependent. In mice, a significant increase in locomotor activity is observed at a dose of 30 mg/kg (intraperitoneal injection), while lower doses of 3 and 10 mg/kg did not produce a significant effect. In humans, as mentioned, psychostimulant effects were noted in an early trial at daily doses of 300-600 mg.
Q4: Is the psychostimulant effect of this compound mediated by its action on mGluR5?
A4: Yes, the psychostimulant effect of this compound appears to be mediated by its antagonism of the mGluR5 receptor. This is supported by findings that this compound does not increase locomotor activity in mGluR5 knockout mice, suggesting the effect is dependent on the presence of this receptor.
Troubleshooting Guides
Problem 1: Unexpectedly high locomotor activity observed in preclinical models at intended therapeutic doses.
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Possible Cause 1: Dose Translation. The dose of this compound may not have been appropriately scaled for the animal model being used. Doses that are therapeutic in one species may be psychostimulatory in another.
-
Troubleshooting Steps:
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Review the Literature: Carefully review published preclinical studies to determine the dose range for this compound that elicits the desired therapeutic effect without significant psychostimulant activity in your specific animal model and strain.
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Dose-Response Study: Conduct a dose-response study to establish the therapeutic window for this compound in your experimental setup. This should include a range of doses below and above the intended therapeutic dose.
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Pharmacokinetic Analysis: Consider conducting a pharmacokinetic study to determine the plasma and brain concentrations of this compound at different doses in your animal model. High inter-individual variability in this compound's pharmacokinetics has been reported.
-
-
Possible Cause 2: Off-Target Effects. While this compound is reported to be a selective mGluR5 antagonist, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Troubleshooting Steps:
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In Vitro Profiling: If not already done, perform in vitro receptor profiling to confirm the selectivity of your batch of this compound against a panel of other receptors, ion channels, and transporters.
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Use of a Different mGluR5 Antagonist: Compare the effects of this compound with another structurally different mGluR5 antagonist. If the psychostimulant effect is specific to this compound, it may suggest an off-target mechanism.
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Problem 2: Human clinical trial participants report feelings of restlessness or agitation at high doses.
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Possible Cause 1: High Peak Plasma Concentrations. The dosing regimen may be leading to high peak plasma concentrations (Cmax) of this compound, resulting in acute psychostimulant effects.
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Troubleshooting Steps:
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Pharmacokinetic Monitoring: Closely monitor the pharmacokinetic profile of this compound in trial participants. Note that this compound has shown considerable inter-individual variability in plasma exposure and is not linear with dose.
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Dosing Regimen Adjustment: Consider alternative dosing strategies, such as lower individual doses administered more frequently or an extended-release formulation, to maintain therapeutic concentrations while avoiding high Cmax.
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Dose Titration: Implement a slow dose titration schedule at the beginning of treatment to allow for adaptation and to identify the minimum effective dose for each individual.
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Possible Cause 2: Subjective Reporting Variability. The subjective nature of self-reported side effects can be influenced by participant expectations and other factors.
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Troubleshooting Steps:
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Standardized Questionnaires: Utilize standardized and validated questionnaires to assess psychostimulant-like side effects in a more objective manner.
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Blinded Assessment: Ensure that both participants and investigators are blinded to the treatment allocation to minimize bias in the reporting and assessment of side effects.
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Placebo Control: A placebo control group is essential to differentiate drug-related side effects from non-specific effects.
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Data Presentation
Table 1: Summary of this compound Side Effects in Human Clinical Trials
| Dose Range (Oral) | Population | Reported Side Effects | Severity | Reference |
| 50 - 150 mg (single dose) | Healthy Volunteers | Headache, nausea, metallic/weird taste, fatigue | Mild | |
| 300 - 600 mg/day | Anxious Patients | Psychostimulant side effects | Not specified |
Table 2: Dose-Dependent Effects of this compound on Locomotor Activity in Mice
| Dose (Intraperitoneal) | Animal Model | Effect on Locomotor Activity | Statistical Significance | Reference |
| 3 mg/kg | Swiss-Webster Mice | No significant effect | Not significant | |
| 10 mg/kg | Swiss-Webster Mice | No significant effect | Not significant | |
| 30 mg/kg | Swiss-Webster Mice | Significant increase in total distance traveled | p < 0.05 |
Experimental Protocols
Key Experiment: Open-Field Test for Locomotor Activity in Mice
This protocol is a standard method for assessing spontaneous locomotor activity and exploratory behavior, which can be indicative of psychostimulant effects.
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Objective: To quantify the effect of this compound on locomotor activity in mice.
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Apparatus: An open-field arena, typically a square or circular enclosure with high walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor the animal's movement.
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Procedure:
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Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
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Drug Administration: Mice are administered this compound (e.g., 3, 10, or 30 mg/kg) or vehicle via intraperitoneal injection.
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Test Initiation: 30 minutes after injection, each mouse is individually placed in the center of the open-field arena.
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Data Collection: The animal's activity is recorded for a specified duration, typically 30 to 60 minutes. Key parameters measured include:
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Total distance traveled
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Time spent in different zones of the arena (e.g., center vs. periphery)
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Rearing frequency (a measure of exploratory behavior)
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Data Analysis: The data is analyzed to compare the locomotor activity of this compound-treated mice with that of vehicle-treated controls. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine the significance of any observed differences.
Mandatory Visualization
Caption: Canonical Gq-coupled signaling pathway of mGluR5 and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the psychostimulant effects of this compound.
References
- 1. Metabotropic glutamate receptor 5 antagonism with this compound: examination of analgesic tolerance and side effect profile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 5 negative allosteric modulator this compound: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
Fenobam Technical Support Center: Navigating Pharmacokinetic Variability in Human Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with fenobam, a selective mGluR5 negative allosteric modulator. The significant inter-individual variability in its pharmacokinetics presents a considerable challenge in clinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help navigate these complexities and ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge observed with this compound's pharmacokinetics in humans?
A1: The most significant challenge is the high inter-individual variability in plasma concentrations and a non-linear dose-exposure relationship.[1] Studies have shown that after oral administration, the maximum plasma concentration (Cmax) and the total exposure (AUC) do not increase proportionally with the dose, and there are substantial differences in these parameters among subjects receiving the same dose.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It binds to a site on the receptor distinct from the glutamate binding site, inhibiting the receptor's response to glutamate.
Q3: What are the potential causes for the observed pharmacokinetic variability of this compound?
A3: While the exact causes for this compound's variability are not definitively established in the literature, several factors common to oral drug administration and metabolism are likely contributors:
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Saturable First-Pass Metabolism: this compound may undergo extensive metabolism in the liver after oral absorption. At higher doses, the enzymes responsible for this metabolism could become saturated, leading to a disproportionate increase in bioavailability.
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Genetic Polymorphisms: Variations in the genes encoding drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, can lead to significant differences in how individuals process this compound.
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Variable Absorption: Differences in gastrointestinal physiology, such as gastric emptying time and intestinal transit time, can affect the rate and extent of this compound absorption.
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Drug Formulation and Dissolution: The physical properties of the this compound formulation and its dissolution rate in the gastrointestinal tract can influence its absorption and overall bioavailability.
Q4: Are there any known side effects of this compound in human studies?
A4: In single-dose studies, this compound has been generally well-tolerated. Reported adverse events have been mild and include headache, nausea, and a metallic or unusual taste.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound pharmacokinetic studies.
Issue 1: High variability in plasma concentrations between subjects in the same dose group.
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Question: We are observing a wide range of Cmax and AUC values among participants who received the same oral dose of this compound. How can we investigate the cause of this variability?
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Answer:
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Genotyping: Consider genotyping participants for common polymorphisms in major drug-metabolizing enzymes (e.g., CYP3A4, CYP2C19, CYP2D6). This may help to identify subgroups of "poor," "intermediate," or "extensive" metabolizers, which could explain the observed differences in plasma concentrations.
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Controlled Food Intake: The composition and timing of meals can influence drug absorption. Ensure that all participants adhere to a standardized diet and fasting protocol before and after drug administration.
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Concomitant Medication Review: Thoroughly screen participants for the use of any concomitant medications, including over-the-counter drugs and herbal supplements, that could potentially inhibit or induce the activity of drug-metabolizing enzymes.
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Standardized Administration Procedure: Ensure a consistent and well-documented oral administration procedure, including the volume of water taken with the dose and the posture of the participant.
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Issue 2: Non-linear dose-response in pharmacokinetic parameters.
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Question: Our data shows that doubling the oral dose of this compound does not result in a twofold increase in Cmax or AUC. What could be the reason for this?
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Answer: This is a classic sign of non-linear pharmacokinetics, likely due to the saturation of a biological process.
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Saturable First-Pass Metabolism: The most probable cause is the saturation of metabolic enzymes in the liver. As the dose increases, the enzymatic capacity to metabolize this compound is exceeded, leading to a greater fraction of the drug reaching systemic circulation.
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Saturable Absorption: Less commonly, the transport mechanisms responsible for absorbing the drug from the gut could become saturated at higher doses. To further investigate, consider conducting a study with a wider range of doses, including very low doses, to pinpoint the concentration at which saturation begins to occur.
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Issue 3: Inconsistent results from bioanalytical assays.
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Question: We are experiencing variability and poor reproducibility in our this compound plasma concentration measurements. What are the potential sources of error in our analytical method?
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Answer:
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Sample Collection and Handling: Inconsistent sample handling can lead to variability. Ensure that blood samples are collected at the precise time points, processed consistently (e.g., centrifugation speed and time), and stored at the correct temperature (-80°C) to prevent degradation.
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Matrix Effects: Components in the plasma matrix can interfere with the ionization of this compound and the internal standard in the mass spectrometer, leading to inaccurate quantification. It is crucial to use a validated bioanalytical method that has been assessed for matrix effects.
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Internal Standard Selection: The internal standard should be structurally similar to this compound and have a similar extraction recovery and ionization response. An inappropriate internal standard can lead to inaccurate results.
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Calibration Curve: Ensure that the calibration curve covers the expected range of this compound concentrations in the study samples and that quality control samples at low, medium, and high concentrations are within acceptable limits.
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Quantitative Data Summary
The following tables summarize pharmacokinetic data from a single-dose, dose-escalation study of oral this compound in healthy volunteers.[1]
Table 1: Median (Min-Max) Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | tmax (hours) | AUC₀-t (ng·h/mL) |
| 50 | 0.0 (0.0 - 48.4) | 3.0 (2.0 - 4.0) | 0.0 (0.0 - 156.9) |
| 100 | 1.8 (0.5 - 3.7) | 4.0 (2.0 - 6.0) | 10.3 (1.8 - 20.3) |
| 150 | 12.8 (0.1 - 32.2) | 4.0 (2.0 - 6.0) | 68.9 (0.4 - 153.2) |
Experimental Protocols
Protocol 1: Oral this compound Administration and Pharmacokinetic Blood Sampling
This protocol is based on methodologies described in human clinical trials of this compound.
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Participant Preparation:
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Participants should fast for at least 8 hours overnight before drug administration.
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A baseline blood sample is collected before dosing.
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Drug Administration:
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This compound is administered orally as a capsule with a standardized volume of water (e.g., 240 mL).
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The exact time of administration is recorded.
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Blood Sampling:
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Venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
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Blood samples are collected at the following time points post-dose: 0.5, 1, 2, 3, 4, 5, 6, 10, and 24 hours.
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Sample Processing:
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Immediately after collection, blood samples are centrifuged at 3000 rpm for 10 minutes at room temperature to separate the plasma.
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The plasma is transferred to labeled cryovials and stored at -80°C until analysis.
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Protocol 2: Quantification of this compound in Human Plasma by HPLC-MS/MS (Adapted Method)
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Materials and Reagents:
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This compound reference standard
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Internal Standard (IS): A structurally similar compound, e.g., a stable isotope-labeled this compound or another imidazole derivative.
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HPLC-grade acetonitrile, methanol, and water
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Formic acid
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Human plasma (blank)
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample, add 20 µL of IS working solution.
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Add 300 µL of cold acetonitrile to precipitate the proteins.
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Vortex for 1 minute.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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HPLC-MS/MS Conditions:
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HPLC System: A high-performance liquid chromatography system.
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Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution:
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0-0.5 min: 10% B
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0.5-2.5 min: Linear gradient from 10% to 90% B
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2.5-3.0 min: Hold at 90% B
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3.0-3.1 min: Return to 10% B
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3.1-4.0 min: Re-equilibration at 10% B
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry Detection:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the IS. These transitions need to be optimized by infusing the pure compounds into the mass spectrometer.
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Visualizations
References
Optimizing Fenobam Dosage: A Technical Guide to Mitigate Locomotor Effects
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Fenobam dosage in preclinical studies, with a specific focus on avoiding confounding locomotor effects while targeting anxiolytic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), acting at an allosteric modulatory site. It functions as a negative allosteric modulator, meaning it inhibits the receptor's response to the endogenous ligand, glutamate.
Q2: At what dosage range is this compound typically anxiolytic in rodent models?
Anxiolytic effects of this compound in rodents are generally observed in the 10-30 mg/kg dosage range when administered orally (p.o.).
Q3: What is the dosage at which locomotor effects become a concern?
Studies have indicated that at a dosage of 30 mg/kg, this compound can induce an increase in spontaneous locomotor activity in mice. Therefore, this dosage represents a threshold where researchers should carefully monitor for potential confounding effects on behavioral assays.
Q4: Are there alternative behavioral tests to assess anxiety if locomotor effects are observed?
If the open-field test is compromised by hyperactivity, consider using assays less dependent on baseline locomotion, such as the elevated plus-maze or light-dark box test, focusing on parameters like time spent in open/lit areas rather than total distance traveled.
Troubleshooting Guide: Unexpected Locomotor Activity
Issue: Observation of significant hyperactivity or increased locomotor activity in animals treated with this compound, potentially confounding the results of behavioral experiments.
dot
Caption: Troubleshooting workflow for unexpected locomotor effects.
Data on this compound Dosage and Effects
| Dosage (mg/kg, p.o.) | Primary Effect Observed | Animal Model | Key Findings |
| 10 | Anxiolytic | Rodents | Minimum effective dose for anxiolytic activity in various models. |
| 30 | Anxiolytic & Locomotor | Rodents | Shows anxiolytic-like activity but also a significant increase in spontaneous locomotor activity. |
| 100 | Not specified for anxiety | Rodents | Tested in some studies, but may have confounding side effects. |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
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Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
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Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
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Procedure:
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Place the animal in the center of the maze, facing an open arm.
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Allow the animal to explore the maze for a 5-10 minute session.
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Record the session using a video camera mounted above the maze.
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Parameters Measured:
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Time spent in the open arms versus the closed arms.
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Number of entries into the open and closed arms.
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An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
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Open-Field Test for Locomotor Activity and Anxiety
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Apparatus: A square arena with high walls to prevent escape.
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Acclimation: As with the EPM, ensure adequate acclimation to the testing room.
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Procedure:
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Gently place the animal in the center of the open field.
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Allow the animal to explore the arena for a predetermined duration (typically 5-10 minutes).
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Record the session using an overhead video camera and tracking software.
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Parameters Measured:
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Locomotor Activity: Total distance traveled, velocity.
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Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis).
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A significant increase in total distance traveled compared to the control group indicates a locomotor effect of the drug.
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This compound's Signaling Pathway
This compound exerts its effects by modulating the mGluR5 signaling cascade. As a negative allosteric modulator, it reduces the receptor's activity in response to glutamate.
dot
Caption: this compound's inhibitory effect on the mGluR5 signaling pathway.
Technical Support Center: Fenobam Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in behavioral experiments involving Fenobam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea, is a non-benzodiazepine anxiolytic agent.[1][2] Its primary mechanism of action is as a potent, selective, and non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[2][3][4] This means it binds to a site on the mGluR5 receptor that is different from the glutamate binding site and reduces the receptor's response to glutamate. This compound has also demonstrated inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor even in the absence of an agonist.
Q2: What are the expected behavioral effects of this compound in preclinical models?
Based on its mechanism of action and initial clinical evaluation, this compound is expected to exhibit anxiolytic (anxiety-reducing) and analgesic (pain-reducing) effects. In rodent models, it has shown efficacy in tests of anxiety such as the stress-induced hyperthermia model, Vogel conflict test, and conditioned emotional response. It has also been demonstrated to be analgesic in various mouse models of inflammatory, neuropathic, and visceral pain.
Q3: We are observing hyperactivity or increased locomotion in our rodents treated with this compound, which is the opposite of the sedative effects we expected. Is this a known phenomenon?
Yes, this is a documented and somewhat paradoxical effect of this compound. Unlike other mGluR5 antagonists such as MPEP which tend to reduce locomotor activity, this compound has been shown to increase exploratory behavior and total distance traveled in the open-field test at analgesic doses (e.g., 30 mg/kg i.p. in mice). This effect appears to be mGluR5-dependent, as it is not observed in mGluR5 knockout mice. Some early clinical trials in humans also reported psychostimulant side effects at higher doses. Therefore, observing increased locomotor activity is not necessarily an experimental artifact but a known pharmacological property of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Anxiolytic Effect in the Elevated Plus-Maze (EPM)
Potential Cause & Solution
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Dose Selection: The anxiolytic effects of this compound can be dose-dependent. A dose of 30 mg/kg has shown anxiolytic-like activity in some anxiety models, but it may not be effective in all tests. It is recommended to perform a dose-response study (e.g., 10, 30, 100 mg/kg) to determine the optimal anxiolytic dose for your specific experimental conditions.
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Test Sensitivity: The EPM's sensitivity can be influenced by various environmental factors. Ensure that the testing room has controlled lighting (dim lighting is often preferred), temperature, and minimal noise. Acclimatize the animals to the testing room for at least 30-60 minutes before the trial.
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One-Trial Tolerance: Repeated testing in the EPM can lead to a phenomenon called "one-trial tolerance," where the anxiolytic effects of drugs like benzodiazepines are diminished upon re-exposure. If your protocol involves repeated testing, consider using longer inter-trial intervals (e.g., 28 days) and changing the testing room to mitigate this effect.
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Pharmacokinetics: this compound has a rapid metabolism in mice, with brain concentrations peaking shortly after intraperitoneal injection and being largely cleared within an hour. The timing of your behavioral test relative to drug administration is critical. For i.p. administration, testing is often initiated 5-30 minutes post-injection.
Issue 2: High Variability in Behavioral Responses Between Animals
Potential Cause & Solution
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Pharmacokinetic Variability: this compound has shown considerable inter-individual variability in plasma concentrations in humans, and similar variability may exist in rodents. This can lead to different effective brain concentrations and thus, variable behavioral outcomes. While difficult to control, being aware of this inherent variability is important for data interpretation.
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Vehicle and Route of Administration: this compound has limited solubility. Dimethyl sulfoxide (DMSO) is a commonly used vehicle for intraperitoneal (i.p.) injection. Ensure the vehicle itself does not produce behavioral effects by including a vehicle-only control group. The route of administration (e.g., oral vs. i.p.) will significantly impact the pharmacokinetic profile.
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Environmental Stressors: Hidden variables in the animal facility, such as cage ventilation, light cycles, and transportation stress, can significantly impact baseline anxiety levels and drug responses. Standardize housing conditions and handling procedures as much as possible.
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Sex Differences: There can be sex differences in pain perception and response to analgesics. It is important to test both male and female animals and analyze the data separately.
Issue 3: Conflicting Results Between Different Behavioral Assays
Potential Cause & Solution
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Behavioral Specificity of this compound: this compound's effects can be assay-dependent. For instance, it has shown anxiolytic-like activity in the context freezing test but not in the elevated plus-maze at the same doses in one study. This suggests that this compound may modulate specific aspects of anxiety or fear.
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Confounding Locomotor Effects: The stimulant effects of this compound can confound the interpretation of other behavioral tests. For example, in the EPM, increased movement could be misinterpreted as reduced anxiety. It is crucial to always have a measure of general locomotor activity, such as the total distance traveled in the open-field test, to help interpret results from other assays.
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Cognitive Impairment: At doses that produce anxiolytic and analgesic effects (e.g., 10-30 mg/kg), this compound has been shown to impair learning and memory in tasks like the passive avoidance test and Morris water maze. This could interfere with performance in behavioral paradigms that have a cognitive component, such as fear conditioning.
Data Presentation
Table 1: Effects of this compound on Locomotor Activity in the Open-Field Test (Mice)
| Dose (mg/kg, i.p.) | Total Distance Traveled (relative to vehicle) | Center Time (relative to vehicle) | Reference |
| 3 | No significant effect | No significant effect | |
| 10 | No significant effect | No significant effect | |
| 30 | Increased | No significant effect |
Table 2: Analgesic Effects of this compound in the Formalin Test (Mice)
| Dose (mg/kg, i.p.) | Phase 1 Licking/Lifting Time (relative to vehicle) | Phase 2 Licking/Lifting Time (relative to vehicle) | Reference |
| 10 | Not always significant | Reduced | |
| 30 | Reduced | Reduced | |
| 100 | Reduced | Reduced |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Assessing Anxiolytic-Like Behavior
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Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
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Acclimation: Acclimate mice to the testing room for at least 30-60 minutes prior to the test.
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Drug Administration: Administer this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle 30 minutes before placing the animal on the maze.
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Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5-10 minutes.
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Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
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Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries relative to the total. An increase in these measures is indicative of an anxiolytic effect.
Open-Field Test (OFT) Protocol for Assessing Locomotor Activity and Anxiety
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Apparatus: A square or circular arena with walls to prevent escape.
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Acclimation: Acclimate mice to the testing room for at least 30 minutes.
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Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle 30 minutes before placing the animal in the arena.
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Procedure: Place the mouse in the center of the open field.
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Data Collection: Record the animal's movement for a set period (e.g., 10-60 minutes) using a video tracking system. The arena is typically divided into a "center" and a "perimeter" zone.
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Analysis: Key parameters include total distance traveled (a measure of general locomotor activity) and time spent in the center of the arena (a measure of anxiety-like behavior; less time in the center suggests higher anxiety).
Visualizations
Caption: this compound's Mechanism of Action on the mGluR5 Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected this compound Experiment Results.
References
- 1. The metabotropic glutamate receptor 5 negative allosteric modulator this compound: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | mGluR5 antagonist | Hello Bio [hellobio.com]
- 4. Allosteric modulator - Wikipedia [en.wikipedia.org]
Fenobam clearance rate and experimental time points
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of fenobam, with a focus on its clearance rate and appropriate experimental time points.
Frequently Asked Questions (FAQs)
Q1: What is the clearance rate of this compound?
A1: While specific quantitative clearance values (e.g., in L/h or mL/min/kg) for this compound in humans are not consistently reported in the available literature, preclinical studies in mice indicate that it is rapidly cleared. In mice, this compound is essentially cleared from circulation within approximately one hour after intraperitoneal administration.[1] Human studies also suggest rapid elimination, which may contribute to the lack of a persistent anti-hyperalgesic effect observed in some experimental pain models.[2] The pharmacokinetics of this compound in humans are characterized by considerable inter-individual variability.[2][3][4]
Q2: What are the typical pharmacokinetic parameters of this compound in humans after oral administration?
A2: The pharmacokinetic profile of this compound in humans shows significant variability between individuals. Key parameters from single-dose studies are summarized below.
| Dosage | Cmax (Maximum Plasma Concentration) | tmax (Time to Reach Cmax) | Study Population |
| 50 mg | 0 - 48.4 ng/mL | 2 - 4 hours | Healthy Volunteers |
| 100 mg | 0.5 - 3.7 ng/mL | 2 - 6 hours | Healthy Volunteers |
| 150 mg | 0.1 - 32.2 ng/mL | 2 - 6 hours | Healthy Volunteers |
| 150 mg | 39.7 (18.4) ng/mL (mean (SEM)) | 180 minutes | Adults with Fragile X Syndrome |
| 150 mg | 67.1 (37.8) ng/mL (mean (SEM)) | 120 minutes | Healthy Male Volunteers |
Q3: What are the recommended experimental time points for blood sampling in human pharmacokinetic studies of this compound?
A3: Based on clinical trial protocols, a comprehensive sampling schedule is recommended to accurately capture the pharmacokinetic profile of orally administered this compound. Blood samples should be drawn at baseline (pre-dose) and at multiple time points post-administration. A typical schedule includes samples at 0.5, 1, 2, 3, 4, 5, 6, 10, and 24 hours after dosing. Another study collected samples at 0, 15, 30, 45, 60, 120, 180, 240, 300, and 360 minutes post-dose. This range of time points allows for the characterization of the absorption, distribution, and elimination phases.
Q4: What is the pharmacokinetic profile of this compound in mice?
A4: In mice, this compound is rapidly absorbed and cleared. After intraperitoneal administration, it is highly concentrated in the brain and is nearly cleared from the circulation within one hour. Oral administration in C57BL/6 mice showed rapid absorption with a Tmax of approximately 0.3 hours and an estimated half-life of 2 hours.
| Species | Route of Administration | Dose | Key Findings |
| Mouse | Intraperitoneal | 3, 10, or 30 mg/kg | Rapidly concentrated in the brain; essentially cleared from circulation within 1 hour. |
| Mouse (C57BL/6) | Oral | 30 mg/kg | Tmax: ~0.3 hours; Estimated Half-life: ~2 hours. |
Troubleshooting Guides
Issue: High variability in plasma concentrations observed in our human study.
Potential Cause & Solution: High inter-individual variability in this compound plasma concentrations is a well-documented phenomenon. This variability can be attributed to differences in individual absorption, metabolism, and other physiological factors.
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Recommendation: Ensure a sufficiently large sample size in your study to account for this variability and to have adequate statistical power. Collect detailed demographic and baseline physiological data from subjects to explore potential covariates that might explain the variability.
Issue: Inconsistent or lack of efficacy in our animal pain model.
Potential Cause & Solution: The rapid clearance of this compound in mice could lead to a short duration of action. The timing of drug administration relative to the pain assessment is critical.
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Recommendation: For acute pain models, ensure that the behavioral assessment is conducted within the window of expected peak plasma and brain concentrations (e.g., within 1 hour of intraperitoneal administration). For chronic pain models, a different dosing regimen, such as more frequent administration or the use of a formulation with slower release, may be necessary to maintain therapeutic concentrations.
Experimental Protocols
Human Pharmacokinetic Study Protocol (Oral Administration)
This protocol is based on methodologies from clinical trials NCT01806415 and a study in healthy volunteers.
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Subject Recruitment: Recruit healthy, non-pregnant adult volunteers (male and female, aged 18-50) who meet the inclusion/exclusion criteria. All subjects must provide written informed consent.
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Dosing: Administer a single oral dose of this compound (e.g., 50, 100, or 150 mg) or placebo in a randomized, double-blind manner.
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Blood Sampling:
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Insert an intravenous catheter for serial blood sampling.
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Collect a baseline blood sample (Time 0) before drug administration.
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Draw subsequent venous blood samples at predefined time points, for example: 30, 60, 120, 180, 240, 300, 360, and 600 minutes, and a final sample at 24 hours post-dose.
-
-
Sample Processing:
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Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at room temperature).
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Separate the plasma and freeze it at -20°C or lower until analysis.
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Bioanalysis: Quantify this compound plasma concentrations using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mouse Pharmacokinetic Study Protocol (Intraperitoneal Administration)
This protocol is adapted from a study investigating this compound's analgesic properties in mice.
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Animal Model: Use male C57BL/6 mice or other appropriate strains.
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Dosing: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 30 mg/kg).
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Sample Collection:
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At predetermined time points after injection (e.g., 5, 30, and 55 minutes), euthanize the mice.
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Collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., lithium heparin).
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Immediately perfuse the brain with saline and then harvest the tissue.
-
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Sample Processing:
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Centrifuge the blood to separate the plasma.
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Homogenize the brain tissue.
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Freeze all samples at -80°C until analysis.
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-
Bioanalysis: Determine this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.
Visualizations
Caption: Experimental workflow for a human pharmacokinetic study of this compound.
Caption: Factors contributing to the variable pharmacokinetics of this compound.
References
- 1. The Metabotropic Glutamate Receptor Subtype 5 Antagonist this compound Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 5 negative allosteric modulator this compound: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. jmg.bmj.com [jmg.bmj.com]
Controlling for Fenobam's effects on exploratory behavior
Technical Support Center: Fenobam Clinical Trials
Welcome to the technical support center for researchers utilizing this compound in experimental settings. This resource provides troubleshooting guidance and frequently asked questions to ensure the accuracy and reproducibility of your studies on exploratory behavior.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-benzodiazepine anxiolytic agent.[1][2] It functions as a potent, selective, and noncompetitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It acts at an allosteric modulatory site, meaning it binds to a site on the receptor different from the glutamate binding site.[1] this compound has also demonstrated inverse agonist properties, capable of reducing the basal activity of the mGluR5 receptor. Its mechanism is distinct from benzodiazepines as it does not involve GABAergic activity.
Q2: What are the expected effects of this compound on exploratory behavior in rodents?
A2: this compound has been shown to increase exploratory behavior in rodents, which is consistent with its anxiolytic (anxiety-reducing) properties. In behavioral assays such as the elevated zero maze, mice treated with this compound (30 mg/kg) traveled significantly farther, entered the open sections more frequently, and spent more time in the open sections compared to vehicle-treated controls. Similarly, in the open field test, this compound (30 mg/kg) can significantly increase the total distance traveled by mice.
Q3: What is a typical effective dose range for this compound in rodent studies?
A3: The minimum effective dose of this compound for anxiolytic activity in various rodent models is reported to be between 10 to 30 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.). Studies have shown analgesic and anxiolytic-like effects at doses of 10 mg/kg and 30 mg/kg. It's important to note that at higher doses, psychostimulant side-effects have been reported in humans, so dose-response studies are crucial.
Q4: How should I control for potential sedative or motor-impairing effects of a compound like this compound?
A4: While this compound itself is not typically associated with sedation and has been shown not to impair motor coordination at analgesic doses, it is a critical control in behavioral pharmacology. To assess motor effects, the Rota-rod test is a standard assay. Additionally, general locomotor activity (e.g., total distance traveled) in the open field test can serve as a control. If a compound reduces exploratory behavior in an anxiety test (like the elevated plus maze), but also reduces overall locomotion in the open field, the results may be confounded by sedation or motor impairment rather than a specific effect on anxiety.
Troubleshooting Guide
Q5: I am observing high variability in my behavioral data between subjects. What are the common causes and how can I reduce this?
A5: High variability is a common challenge in behavioral research. Several factors can contribute:
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Environmental Factors: Mice are sensitive to their environment. Inconsistent lighting, noise, or strong odors (including perfumes or soaps worn by experimenters) can significantly impact behavior. Testing should occur in a quiet, dedicated room with consistent lighting conditions.
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Experimenter Handling: The method and consistency of handling mice can induce stress and affect outcomes. It is crucial to handle mice in the same manner for every trial. Acclimatizing the animals to the experimenter for several days before testing is recommended.
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Time of Day: Rodents are nocturnal, and their activity levels are influenced by the circadian rhythm. Testing should be performed at the same time each day to minimize variability due to fluctuating hormone levels and activity.
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Subject-Specific Factors: The age, sex, and strain of the animals must be consistent. For female rodents, the estrous cycle can be a major source of behavioral variation.
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Apparatus Cleaning: Thoroughly clean the apparatus between trials (e.g., with 70% ethanol) to eliminate olfactory cues from previous animals that can influence the behavior of subsequent subjects.
Q6: My this compound-treated group is not showing any significant difference from the vehicle control group. What could be wrong?
A6: If you are not observing an effect, consider the following:
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Dosing and Administration:
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Dose: Was the dose appropriate? Doses below 10 mg/kg may not be sufficient to elicit a response.
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Route & Timing: Ensure the administration route (e.g., i.p., p.o.) is consistent and that the timing between administration and testing allows for the drug to reach peak brain concentration. For i.p. administration of this compound, this is typically around 5-30 minutes post-injection.
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Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the anxiolytic effects of this compound. For instance, some studies have shown this compound to be active in the context freezing test but not in the elevated plus maze at the same doses.
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Baseline Anxiety Levels: If the baseline anxiety level of your control animals is very low, it can be difficult to detect an anxiolytic effect (a "floor effect"). Ensure the testing conditions are sufficiently novel and mildly anxiogenic.
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Habituation: Repeated exposure to a behavioral maze can reduce its anxiety-provoking properties, a phenomenon known as one-trial tolerance, particularly in the elevated plus maze. Each animal should only be tested once in such assays.
Quantitative Data Summary
Table 1: Effect of this compound on Exploratory Behavior in the Elevated Zero Maze
| Treatment Group | Total Distance Traveled (meters) | Time in Open Sections (seconds) | Entries into Open Sections |
|---|---|---|---|
| Vehicle | 15.59 ± 2.65 | ~25 | ~8 |
| This compound (30 mg/kg) | 41.44 ± 3.10 | ~55 | ~18 |
| p-value | p = 0.0002 | p < 0.01 | p = 0.001 |
Data are presented as mean ± SEM. Data are adapted from a study in mice.
Table 2: Effect of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Total Distance Traveled in 60 min (cm) |
|---|---|
| Vehicle | ~4500 |
| This compound (3 mg/kg) | ~5000 |
| This compound (10 mg/kg) | ~5500 |
| This compound (30 mg/kg) | ~6800* |
*p < 0.05 compared to vehicle. Data are adapted from a study in Swiss-Webster mice.
Experimental Protocols
Protocol 1: Open Field Test (OFT)
This protocol assesses general locomotor activity and anxiety-like behavior in a novel environment.
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Apparatus: A square or circular arena (e.g., 42 x 42 cm) with high walls to prevent escape, typically made of a non-porous material for easy cleaning. The arena is often divided into a central zone and a peripheral zone by software.
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Acclimation: Bring mice to the testing room at least 30-60 minutes before the test to habituate to the new environment.
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Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle control. The test should begin at the time of expected peak effect (e.g., 30 minutes post-injection).
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Procedure: a. Gently place the mouse in the center of the open field arena. b. Allow the animal to explore the arena freely for a predetermined duration (typically 5-60 minutes). c. Record the session using an overhead video camera connected to a tracking system.
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Data Analysis: The tracking software analyzes key parameters:
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Locomotor Activity: Total distance traveled, average velocity.
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Anxiety-Like Behavior: Time spent in the center vs. periphery, latency to enter the center zone.
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Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove olfactory cues.
Protocol 2: Elevated Plus Maze (EPM)
This assay is widely used to assess anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.
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Apparatus: A plus-shaped maze elevated from the floor (e.g., 45-50 cm). It consists of two open arms and two arms enclosed by high walls, with a central platform.
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Acclimation: As with the OFT, habituate the animals to the testing room for at least 30-60 minutes prior to testing.
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Drug Administration: Administer this compound or vehicle at the appropriate time before the test.
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Procedure: a. Place the mouse on the central platform of the maze, typically facing a closed arm. b. Allow the animal to explore the maze for 5 minutes. c. Record the session with an overhead camera and tracking software.
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Data Analysis: Key measures of anxiety include:
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Time spent in the open arms vs. closed arms.
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Number of entries into the open arms vs. closed arms.
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The percentage of time spent and entries into the open arms are often calculated as (Open / (Open + Closed)) * 100.
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Cleaning: Thoroughly clean the maze with 70% ethanol between subjects.
Visualizations
Caption: this compound's mechanism as an mGluR5 negative allosteric modulator.
Caption: General experimental workflow for a rodent behavioral study.
References
Navigating the Nuances of Fenobam: A Technical Guide to Inconsistent Anxiolytic Findings
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and navigate the historically inconsistent findings in the anxiolytic studies of Fenobam. By offering detailed troubleshooting guides, frequently asked questions, and a clear presentation of experimental data and methodologies, this guide aims to facilitate more robust and reproducible research in the field.
Introduction
This compound, a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), has shown promise as a non-benzodiazepine anxiolytic. However, its journey through clinical and preclinical trials has been marked by contradictory outcomes, ranging from efficacy comparable to diazepam to a lack of anxiolytic effects accompanied by psychostimulant side effects[1][2]. This guide delves into the potential sources of these discrepancies and provides practical advice for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reported inconsistencies in this compound's anxiolytic effects?
A1: Clinical trials have yielded conflicting results. Some studies reported this compound to be an effective anxiolytic with a favorable safety profile, while at least one Phase II trial found it inactive for anxiety and noted psychostimulant side effects[1][2][3]. Preclinical studies in rodents consistently demonstrate anxiolytic-like activity in various behavioral models, but have also reported locomotor stimulation at certain doses.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a potent, selective, and noncompetitive antagonist of the mGlu5 receptor, acting at an allosteric site. It also exhibits inverse agonist properties. Its mechanism is distinct from GABAergic agents like benzodiazepines.
Q3: Could pharmacokinetic variability contribute to the inconsistent findings?
A3: Yes, this is a significant factor. Studies in humans have shown that this compound's plasma exposure has considerable inter-individual variability and is not linear with the administered dose. This variability could lead to some subjects in clinical trials not reaching therapeutic concentrations, thus appearing as non-responders.
Q4: Are there specific experimental parameters that are critical to control when studying this compound?
A4: Absolutely. Based on the literature, close attention should be paid to:
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Dosage: The anxiolytic and psychostimulant effects of this compound may be dose-dependent.
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Animal Model: The choice of animal model and behavioral assay can influence the outcome.
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Route of Administration: The method of administration can affect bioavailability and subsequent plasma concentrations.
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Pharmacokinetic Monitoring: Given the high inter-individual variability, monitoring plasma levels of this compound is highly recommended.
Troubleshooting Guide for this compound Experiments
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Lack of Anxiolytic Effect in Animal Models | Insufficient dosage or bioavailability. | 1. Verify the dose-response relationship in your specific model. 2. Consider alternative routes of administration to improve bioavailability. 3. Measure plasma concentrations to ensure adequate exposure. |
| Inappropriate behavioral assay. | 1. Use a battery of validated anxiety models (e.g., elevated plus-maze, light-dark box, stress-induced hyperthermia). 2. Ensure the chosen assay is sensitive to mGlu5 receptor modulation. | |
| Observing Hyperlocomotion Instead of Anxiolysis | Dose may be in the psychostimulant range. | 1. Conduct a thorough dose-response study to identify the therapeutic window for anxiolysis versus locomotor activity. 2. Concurrently measure anxiety-like behaviors and locomotor activity. |
| High Variability in Behavioral Responses | Inter-individual differences in metabolism and pharmacokinetics. | 1. Increase sample size to improve statistical power. 2. If feasible, measure plasma this compound levels and correlate with behavioral outcomes. |
| Environmental stressors affecting baseline anxiety. | 1. Strictly control for environmental variables (e.g., light, noise, handling). 2. Acclimate animals to the testing environment thoroughly. |
Quantitative Data Summary
Human Clinical Trial Outcomes
| Study | Dosage | Key Anxiolytic Finding | Reported Side Effects |
| Pecknold et al. (1982) | Not specified | Efficacy comparable to diazepam | Good safety profile, no oversedation |
| Friedmann et al. (1980) | 300 to 600 mg per patient | Inactive as an anxiolytic | Psychostimulant in nature |
Preclinical Anxiolytic-Like Effects in Rodents
| Behavioral Assay | Species | Effective Dose Range (mg/kg) | Reference |
| Stress-Induced Hyperthermia | Mouse | 10 - 30 (p.o.) | |
| Vogel Conflict Test | Rat | 10 - 30 (p.o.) | |
| Geller-Seifter Conflict Test | Rat | 10 - 30 (p.o.) | |
| Conditioned Emotional Response | Rat | 10 - 30 (p.o.) |
Experimental Protocols
Stress-Induced Hyperthermia (SIH) in Mice
This model assesses the anxiolytic potential of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.
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Animals: Male mice are commonly used.
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Acclimation: Animals are housed in a temperature-controlled environment and handled for several days prior to the experiment to minimize handling stress.
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Baseline Temperature (T1): The initial rectal temperature is measured.
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Drug Administration: this compound or vehicle is administered (e.g., orally, p.o.).
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Stressor: After a set pre-treatment time, a mild stressor is applied, such as placing the mouse in a novel cage.
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Second Temperature Measurement (T2): Rectal temperature is measured again after the stressor.
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Data Analysis: The change in temperature (T2 - T1) is calculated. Anxiolytic compounds are expected to reduce the stress-induced increase in temperature.
Vogel Conflict Test in Rats
This test is a classic model for screening anxiolytic drugs based on their ability to increase punished responding.
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Animals: Water-deprived male rats are typically used.
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Training: Rats are trained to lick a drinking tube for a water reward.
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Conflict Session: During the test session, every 20th lick is paired with a mild electric shock to the tongue.
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Drug Administration: this compound or vehicle is administered prior to the conflict session.
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Data Analysis: The number of shocks received is recorded. Anxiolytic drugs are expected to increase the number of shocks the rats are willing to take to obtain the water reward.
Visualizations
Caption: this compound's mechanism as an mGluR5 antagonist.
Caption: A workflow for robust this compound anxiolytic studies.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The Metabotropic Glutamate Receptor Subtype 5 Antagonist this compound Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 5 Antagonism with this compound: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Fenobam and MPEP in mGluR5 Antagonism
In the landscape of neuroscience research and drug development, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. Among the pharmacological tools used to probe the function of this receptor, Fenobam and 2-Methyl-6-(phenylethynyl)pyridine (MPEP) are two of the most prominent non-competitive antagonists. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Pharmacological Profile: A Quantitative Comparison
Both this compound and MPEP act as negative allosteric modulators (NAMs) of the mGluR5 receptor, binding to a site distinct from the glutamate binding pocket.[1] While they share a common mechanism, their pharmacological parameters exhibit notable differences.
| Parameter | This compound | MPEP | Species/Assay Condition |
| Binding Affinity (Kd/Ki) | 31 nM | 6.7 nM | Human mGluR5, inhibition of [3H]this compound binding[1][2] |
| 54 nM | Rat mGluR5[1][2] | ||
| Functional Potency (IC50) | 58 nM | Not explicitly found in direct comparison | Inhibition of quisqualate-evoked intracellular calcium response (human mGluR5) |
| 84 nM | 21 nM | Inhibition of basal mGluR5 activity (inverse agonism) | |
| Pharmacokinetics (in mice) | |||
| Tmax (oral, 30 mg/kg) | 0.3 hours | 0.6 hours | C57BL/6 mice |
| Half-life (oral, 30 mg/kg) | Shorter than MPEP | ~2 hours | C57BL/6 mice |
In Vivo Efficacy and Selectivity
Comparative in vivo studies have revealed nuances in the effects of this compound and MPEP, particularly concerning their selectivity and behavioral outcomes. A key finding is that this compound demonstrates improved in vivo selectivity for mGluR5 compared to MPEP. In mGluR5 knockout mice, this compound's analgesic effects were abolished, whereas MPEP retained significant analgesic efficacy, suggesting off-target effects.
Both compounds have demonstrated efficacy in preclinical models of pain and anxiety. For instance, in the formalin test, both this compound (30 mg/kg, i.p.) and MPEP (30 mg/kg, i.p.) significantly reduced licking and biting behavior in the second phase of the test in mice. Similarly, in a model of inflammatory pain using Complete Freund's Adjuvant (CFA), both antagonists reversed thermal hypersensitivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the comparative studies of this compound and MPEP.
Formalin-Induced Nociception
The formalin test is a widely used model of tonic pain.
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Animals: Male Swiss-Webster mice are typically used.
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Habituation: Mice are habituated to the testing environment before the experiment.
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Drug Administration: this compound (e.g., 30 mg/kg) or MPEP (e.g., 30 mg/kg) is administered intraperitoneally (i.p.) 30 minutes prior to formalin injection.
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Formalin Injection: A dilute solution of formalin (e.g., 5% in saline, 20 µL) is injected subcutaneously into the plantar surface of the right hind paw.
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Observation: Immediately after injection, the time the animal spends licking or biting the injected paw is recorded for a set period, typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
CFA-Induced Thermal Hypersensitivity
This model is used to assess inflammatory pain.
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Animals: Male C57BL/6 mice are commonly used.
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Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of a hind paw to induce localized inflammation.
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Baseline Measurement: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured before CFA injection.
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Post-CFA Measurement: Thermal hypersensitivity is confirmed by a significant decrease in paw withdrawal latency at a set time point after CFA injection (e.g., 48 hours).
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Drug Administration: this compound or MPEP is administered, and paw withdrawal latency is measured at various time points post-drug administration to assess the reversal of thermal hypersensitivity.
Analgesic Conditioned Place Preference (aCPP)
The aCPP paradigm is employed to evaluate the rewarding properties of an analgesic compound in the context of chronic pain.
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Animals and Surgical Model: Mice undergo spared nerve injury (SNI) surgery to induce a chronic pain state. Sham-operated mice serve as controls.
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Apparatus: A three-chambered apparatus is used, with distinct visual and tactile cues in the two outer chambers.
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Pre-Conditioning (Day 1): Mice are allowed to freely explore all three chambers to determine any baseline preference for a particular chamber.
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Conditioning (Days 2-4): For two days, mice receive an injection of the drug (e.g., this compound 30 mg/kg or MPEP 30 mg/kg) and are confined to one of the outer chambers for a set period. On the alternate day, they receive a vehicle injection and are confined to the opposite chamber.
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Post-Conditioning (Day 5): Mice are again allowed to freely explore all three chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber is indicative of a conditioned place preference.
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of this compound and MPEP's action, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for comparing these antagonists.
Caption: mGluR5 Signaling Pathway and Allosteric Antagonism by this compound and MPEP.
References
A Comparative In Vivo Selectivity Analysis of Fenobam and MPEP as mGluR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo selectivity of two prominent metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators: Fenobam and 2-methyl-6-(phenylethynyl)-pyridine (MPEP). The following sections present quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of their respective selectivity profiles.
Executive Summary
This compound demonstrates a superior in vivo selectivity profile for the mGluR5 receptor when compared to the prototypical antagonist, MPEP.[1] Experimental evidence, particularly from studies utilizing mGluR5 knockout mice, reveals that the analgesic effects of this compound are exclusively mediated by its interaction with mGluR5. In contrast, MPEP exhibits residual analgesic activity in these knockout models, indicating engagement with off-target receptors that contribute to its pharmacological effects. While both compounds are potent mGluR5 antagonists, MPEP's utility as a selective tool is compromised by these off-target interactions, including positive allosteric modulation of mGluR4 receptors. Recent findings also suggest a potential off-target binding of this compound to monoamine oxidase-B (MAO-B), the in vivo functional consequence of which warrants further investigation.
Data Presentation: Quantitative Comparison of this compound and MPEP
The following tables summarize the in vitro binding affinities and potencies of this compound and MPEP at their primary target, mGluR5, as well as key off-targets.
Table 1: On-Target Binding Affinity and Potency at mGluR5
| Compound | Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| This compound | mGluR5 | Human | [3H]this compound Binding | Kd | 31 ± 4 | [2] |
| mGluR5 | Rat | [3H]this compound Binding | Kd | 54 ± 6 | [2] | |
| mGluR5 | Human | Ca2+ Mobilization | IC50 | 58 ± 2 | ||
| mGluR5 | Human | Basal Activity Inhibition | IC50 | 84 ± 13 | [3] | |
| MPEP | mGluR5 | Human | PI Hydrolysis | IC50 | 36 | [4] |
| mGluR5 | Human | [3H]this compound Displacement | Ki | 6.7 ± 0.7 | ||
| mGluR5 | Human | Basal Activity Inhibition | IC50 | 21 ± 3 |
Table 2: Off-Target Binding and Functional Activity
| Compound | Off-Target | Species | Assay Type | Parameter | Value | Reference |
| This compound | mGluR1a, 2, 4a, 7a, 8a | Rat | Functional Assays | - | No significant activity at 10 µM | |
| Monoamine Oxidase-B (MAO-B) | Human, NHP | In vitro/In vivo Binding | - | Binds to MAO-B | ||
| MPEP | mGluR4 | Human | Functional Assay | - | Positive Allosteric Modulator | |
| mGluR1b, 2, 3, 4a, 6, 7b, 8a | Human | Functional Assays | - | No appreciable activity up to 100 µM | ||
| NMDA, AMPA, Kainate Receptors | Human/Rat | Functional Assays | - | No appreciable activity |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in the comparison are provided below.
Formalin-Induced Inflammatory Pain Model
This model assesses the analgesic efficacy of compounds against persistent inflammatory pain.
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Animals: Adult male Swiss Webster mice are used.
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Acclimation: Mice are habituated to the testing environment for at least 30 minutes prior to the experiment.
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Drug Administration: this compound (30 mg/kg), MPEP (30 mg/kg), or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes before the formalin challenge.
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Formalin Injection: A 20 µL injection of 5% formalin solution is administered subcutaneously into the plantar surface of the right hind paw.
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Behavioral Observation: Immediately following the injection, mice are placed in an observation chamber. The cumulative time spent licking and biting the injected paw is recorded in 5-minute intervals for up to 60 minutes. The response is typically biphasic: an early, acute phase (0-10 minutes) and a late, inflammatory phase (10-60 minutes).
-
Data Analysis: The total time spent exhibiting pain-like behaviors in each phase is calculated and compared between treatment groups.
Open-Field Locomotor Activity Test
This assay is used to evaluate general locomotor activity and can indicate potential sedative or stimulant side effects of a compound.
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Apparatus: A square arena (typically 40 x 40 cm) with walls to prevent escape. The arena is often equipped with infrared beams or video tracking software to monitor movement.
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Acclimation: Animals are habituated to the testing room for at least 60 minutes before the test.
-
Procedure: Mice are administered this compound, MPEP, or vehicle and then placed in the center of the open-field arena.
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Data Collection: Locomotor activity, including total distance traveled, is recorded over a specified period (e.g., 60 minutes).
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Data Analysis: The total distance moved is compared across the different treatment groups to assess for hypo- or hyper-locomotor effects.
Accelerating Rotarod Test for Motor Coordination
This test assesses motor coordination and balance, which can be impaired by centrally acting drugs.
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Apparatus: A rotating rod that gradually increases in speed.
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Training: Mice may be trained on the apparatus at a constant low speed for one or more sessions prior to testing to acclimate them to the task.
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Testing: On the test day, mice are placed on the rod, which then begins to rotate with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
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Measurement: The latency to fall from the rotating rod is recorded for each mouse. The trial ends when the mouse falls or clings to the rod and makes a full passive rotation.
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Data Analysis: The average latency to fall across multiple trials is calculated and compared between drug-treated and vehicle-treated groups.
Mandatory Visualization
Signaling Pathway of mGluR5
Caption: Allosteric modulation of the mGluR5 signaling cascade by this compound and MPEP.
Experimental Workflow for In Vivo Selectivity Assessment
Caption: Workflow for determining in vivo selectivity using knockout mouse models.
References
Cross-Validation of Fenobam's Analgesic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of Fenobam, a selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator, with other relevant analgesic agents. The data presented is compiled from preclinical studies to offer an objective evaluation of its potential as a therapeutic agent for pain management.
Executive Summary
This compound has demonstrated significant analgesic effects in various preclinical models of inflammatory and neuropathic pain. Its mechanism of action, targeting the mGluR5, offers a distinct alternative to traditional opioid and non-steroidal anti-inflammatory drugs (NSAIDs). This guide cross-validates its efficacy by comparing it with the prototypical mGluR5 antagonist MPEP, the gold-standard opioid analgesic morphine, and the centrally acting non-opioid analgesic Nefopam. While this compound shows promise, particularly in its non-rewarding nature in the absence of pain, considerations regarding its pharmacokinetic variability and side-effect profile at higher doses are noteworthy.
Quantitative Data Comparison
The following tables summarize the analgesic efficacy and locomotor effects of this compound and its comparators in key preclinical pain models.
Table 1: Analgesic Efficacy in the Formalin Test in Mice
The formalin test assesses nociceptive responses to a persistent chemical stimulus, with an early neurogenic phase and a late inflammatory phase. Data is presented as the total time spent licking the injected paw.
| Compound | Dose (mg/kg, i.p.) | Pain Model | Phase I Licking Time (s) | Phase II Licking Time (s) |
| Vehicle | - | Formalin Test | ~80 | ~150 |
| This compound | 3 | Formalin Test | No significant effect | No significant effect |
| 10 | Formalin Test | No significant effect | Significant reduction | |
| 30 | Formalin Test | Significant reduction | Significant reduction | |
| 100 | Formalin Test | Significant reduction | Significant reduction | |
| MPEP | 30 | Formalin Test | Significant reduction | Significant reduction |
| Morphine | 2.5-10 | Formalin Test | Dose-dependent reduction | Dose-dependent reduction |
| Nefopam | 10-20 | Formalin Test | Significant reduction | Significant reduction |
Note: Data for this compound, MPEP, and Morphine are compiled from multiple studies and presented as approximate effects for comparative purposes. Nefopam data is from separate studies, and direct comparison should be made with caution.
Table 2: Effects in the Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
The SNI model is a widely used model of neuropathic pain. The analgesic conditioned place preference (aCPP) assay measures the rewarding effect of pain relief. A significant increase in time spent in the drug-paired chamber indicates an analgesic effect. Paw withdrawal threshold (PWT) is another common measure, where an increase indicates analgesia.
| Compound | Dose (mg/kg) | Pain Model | Primary Outcome | Result |
| This compound | 30 (i.p.) | SNI | aCPP (Time in drug-paired chamber) | Significant increase in SNI mice; no preference in sham mice |
| MPEP | 30 (i.p.) | SNI | aCPP (Time in drug-paired chamber) | Significant increase in SNI mice; no preference in sham mice |
| Morphine | 10 (s.c.) | SNI | aCPP (Time in drug-paired chamber) | Significant increase in both SNI and sham mice |
| Nefopam | 30 (i.p.) | Streptozotocin-induced Neuropathy | Mechanical & Cold Allodynia | Significant inhibition |
| Morphine | 0.1-10 µg (intrathecal) | SNI | Paw Withdrawal Threshold | Dose-dependent increase |
Note: The different primary outcomes for Nefopam and intrathecal morphine highlight the need for direct comparative studies using the same pain model and behavioral assay.
Table 3: Side Effect Profile - Locomotor Activity in Mice
Changes in locomotor activity can indicate potential side effects such as sedation or psychostimulation.
| Compound | Dose (mg/kg, i.p.) | Test | Effect on Locomotor Activity |
| This compound | 3 | Open Field | No significant effect |
| 10 | Open Field | No significant effect | |
| 30 | Open Field | Significant increase | |
| MPEP | 30 | Open Field | Reported to reduce locomotor activity |
| Morphine | 10 | - | Can cause hyperactivity or sedation depending on the context |
| Nefopam | - | - | Generally non-sedating |
Experimental Protocols
Formalin Test for Inflammatory Pain in Mice
This protocol is a standard method for assessing the efficacy of analgesics against persistent inflammatory pain.
Materials:
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Male Swiss Webster mice (20-25 g)
-
Formalin solution (1-5% in saline)
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Test compounds (this compound, MPEP, Morphine, Nefopam) and vehicle
-
Observation chambers with a clear floor
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Video recording equipment (optional)
-
Stopwatch
Procedure:
-
Acclimatization: House mice in the testing room for at least 1 hour before the experiment. Place each mouse in an individual observation chamber for 30 minutes to allow for habituation.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before formalin injection (e.g., 30 minutes).
-
Formalin Injection: Gently restrain the mouse and inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
Observation and Scoring: Immediately after injection, return the mouse to the observation chamber and start the stopwatch. Record the cumulative time the animal spends licking, biting, or shaking the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: Compare the total licking time in each phase for the drug-treated groups to the vehicle-treated group. A significant reduction in licking time indicates an analgesic effect.
Spared Nerve Injury (SNI) Model for Neuropathic Pain in Mice
This surgical model induces long-lasting neuropathic pain symptoms, including mechanical allodynia.
Materials:
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Male C57BL/6 mice (20-25 g)
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Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
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Surgical instruments (scissors, forceps)
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Suture material (e.g., 6-0 silk)
-
Von Frey filaments for assessing mechanical sensitivity
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make a small incision in the skin of the lateral surface of the left thigh.
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Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve intact.
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Ligate the common peroneal and tibial nerves with a tight suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure that the sural nerve is not stretched or touched during the procedure.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours, and monitor the animals for signs of distress.
-
Behavioral Testing (Mechanical Allodynia):
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
Place the mice in individual compartments on a raised wire mesh floor and allow them to habituate for at least 30 minutes.
-
Apply von Frey filaments of increasing stiffness to the lateral plantar surface of the injured paw (the area innervated by the spared sural nerve).
-
A positive response is a sharp withdrawal of the paw.
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Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
-
Drug Testing: Administer the test compounds and measure the PWT at various time points after administration to assess their anti-allodynic effects. An increase in PWT indicates analgesia.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for this compound's action and the workflows for the experimental protocols described above.
Caption: this compound's Mechanism of Action via mGluR5 Inhibition.
Caption: Workflow for the Mouse Formalin Test.
Caption: Workflow for the Spared Nerve Injury (SNI) Model.
References
- 1. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenobam's Efficacy in mGluR5 Knockout Mice: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of fenobam, a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), in wild-type versus mGluR5 knockout (KO) mice. The data presented herein, compiled from multiple preclinical studies, highlights the critical role of mGluR5 in mediating the pharmacological effects of this compound. This information is intended to assist researchers and drug development professionals in understanding the on-target effects of this compound and the potential of mGluR5 as a therapeutic target.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies comparing the effects of this compound in wild-type (WT) and mGluR5 KO mice across different behavioral assays.
| Behavioral Assay | Mouse Strain | Treatment Group | Outcome Measure | Result | Citation |
| Formalin Test (Phase 1) | C57BL/6 | WT + this compound (30 mg/kg) | Time spent licking/lifting paw (s) | Significant Decrease vs. WT + Vehicle | [1] |
| C57BL/6 | mGluR5 KO + this compound (30 mg/kg) | Time spent licking/lifting paw (s) | No Significant Effect vs. mGluR5 KO + Vehicle | [1] | |
| Formalin Test (Phase 2) | C57BL/6 | WT + this compound (30 mg/kg) | Time spent licking/lifting paw (s) | Significant Decrease vs. WT + Vehicle | [1] |
| C57BL/6 | mGluR5 KO + this compound (30 mg/kg) | Time spent licking/lifting paw (s) | No Significant Effect vs. mGluR5 KO + Vehicle | [1] | |
| Open Field Test | C57BL/6 | WT + this compound (30 mg/kg) | Total Distance Traveled (cm) | Significant Increase vs. WT + Vehicle | [2] |
| C57BL/6 | mGluR5 KO + Vehicle | Total Distance Traveled (cm) | Significant Increase vs. WT + Vehicle | ||
| C57BL/6 | mGluR5 KO + this compound (30 mg/kg) | Total Distance Traveled (cm) | No Significant Difference vs. mGluR5 KO + Vehicle |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Formalin-Induced Nociception (Formalin Test)
The formalin test is a widely used model of tonic pain involving two distinct phases of nociceptive behavior.
-
Animals: Adult male C57BL/6 wild-type and mGluR5 knockout mice are used.
-
Acclimation: Mice are habituated to the testing environment (e.g., Plexiglas observation chambers) for at least 30 minutes before the experiment.
-
Drug Administration: this compound (30 mg/kg) or vehicle (e.g., DMSO) is administered via intraperitoneal (i.p.) injection 5-30 minutes prior to formalin injection.
-
Nociceptive Induction: A dilute solution of formalin (e.g., 20 µl of 1-5% formalin in saline) is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after formalin injection, mice are returned to the observation chambers. The cumulative time spent licking, biting, or lifting the injected paw is recorded for two distinct periods:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: The total time spent exhibiting nociceptive behaviors in each phase is calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
Locomotor Activity (Open Field Test)
The open field test is used to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated photobeam tracking systems.
-
Animals: Adult male C57BL/6 wild-type and mGluR5 knockout mice are used.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the test.
-
Drug Administration: this compound (30 mg/kg) or vehicle is administered i.p. immediately before placing the mouse in the open field arena.
-
Procedure: Each mouse is placed individually in the center of the open field, and its activity is recorded for a set duration (e.g., 60-90 minutes).
-
Measures:
-
Total Distance Traveled: The total distance covered by the mouse during the test session.
-
Time Spent in Center vs. Periphery: To assess anxiety-like behavior (thigmotaxis).
-
-
Data Analysis: The data is analyzed to compare locomotor activity between different genotypes and treatment conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing this compound's efficacy.
mGluR5 Signaling Pathway and this compound's Action
Caption: mGluR5 signaling and this compound's allosteric antagonism.
Conclusion
The presented data compellingly demonstrates that the analgesic and locomotor effects of this compound are mediated through its interaction with mGluR5. In mGluR5 knockout mice, this compound fails to produce the analgesic effects observed in wild-type animals in the formalin test. Similarly, the hyperlocomotor activity induced by this compound in wild-type mice is absent in their knockout counterparts. These findings underscore the specificity of this compound for mGluR5 in vivo and validate the use of mGluR5 knockout mice as a crucial tool for dissecting the pharmacology of mGluR5-targeting compounds. For drug development, this provides strong evidence that the therapeutic potential of this compound and similar molecules is directly linked to their activity at the mGluR5 receptor.
References
A Comparative Analysis of Fenobam and Other mGluR5 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Fenobam with other prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes signaling and experimental frameworks to facilitate a comprehensive understanding of these compounds.
Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and pain.[1] Negative allosteric modulators, which bind to a site on the receptor distinct from the endogenous glutamate binding site, offer a sophisticated mechanism for fine-tuning receptor activity. This guide provides a comparative analysis of this compound against other well-characterized mGluR5 NAMs such as Basimglurant, MPEP, and MTEP.
Quantitative Comparison of mGluR5 Antagonists
The following tables summarize the in vitro potency of this compound and other key mGluR5 NAMs. This data is crucial for comparing the pharmacological profiles of these compounds.
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| This compound | Calcium Mobilization | Human | 58 | - | [2] |
| Inverse Agonist Activity | Human | 84 | - | [2] | |
| Radioligand Binding ([3H]this compound) | Human | - | 31 | [2][3] | |
| Radioligand Binding ([3H]this compound) | Rat | - | 54 | ||
| Basimglurant | IP1 Accumulation | Rat | - | 9.0 (pIC50) | |
| MPEP | Phosphoinositide Hydrolysis | Rat | 36 | - | |
| Radioligand Binding ([3H]this compound) | Human | - | 6.7 | ||
| MTEP | Calcium Mobilization | Rat | 5 | 16 | |
| Phosphoinositide Hydrolysis | Rat | - | 12.3 |
Table 1: In Vitro Potency of mGluR5 Negative Allosteric Modulators. Lower IC50 and Ki values indicate higher potency.
Preclinical Efficacy and Pharmacokinetics
A direct head-to-head clinical trial comparing all these compounds is not available, however, preclinical studies in rodent models provide valuable insights into their in vivo efficacy and pharmacokinetic profiles.
| Compound | Preclinical Model | Indication | Efficacy | Reference |
| This compound | Stress-induced hyperthermia, Vogel conflict test | Anxiety | Anxiolytic activity at 10-30 mg/kg p.o. | |
| Formalin-induced pain, CFA-induced thermal hypersensitivity | Pain | Analgesic properties at 10-30 mg/kg i.p. | ||
| Basimglurant | Rodent models of depression | Depression | Antidepressant-like activity | |
| Fmr1 knockout mice | Fragile X Syndrome | Rescue of FXS-related phenotypes | ||
| MPEP | Formalin test | Pain | Reduced nocifensive behaviors | |
| Conflict drinking test, elevated plus-maze | Anxiety | Anxiolytic-like effects | ||
| MTEP | Tail suspension test | Depression | Antidepressant-like effects |
Table 2: Comparative Preclinical Efficacy of mGluR5 NAMs.
| Compound | Species | Key Pharmacokinetic Features | Reference |
| This compound | Human | Highly variable plasma exposures, non-linear with dose. tmax between 2 and 6 hours. | |
| Mouse | Rapidly concentrated in the brain after i.p. administration. | ||
| Basimglurant | Human | - | |
| MPEP | Rat | Centrally active following systemic administration. | |
| MTEP | Rat | Higher brain extracellular fluid concentrations compared to MPEP at behaviorally active doses. |
Table 3: Comparative Pharmacokinetic Profiles of mGluR5 NAMs.
Understanding the Mechanism: The mGluR5 Signaling Pathway
This compound and other NAMs exert their effects by binding to an allosteric site within the transmembrane domain of the mGluR5 receptor. This binding reduces the receptor's affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding. The canonical signaling pathway for mGluR5 involves its coupling to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+).
Caption: Canonical Gq-coupled signaling pathway of mGluR5 and the inhibitory action of a Negative Allosteric Modulator (NAM) like this compound.
Experimental Protocols: A Guide for Researchers
The following are detailed methodologies for key experiments cited in the comparison of these mGluR5 antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the mGluR5 receptor.
Objective: To measure the displacement of a radiolabeled ligand from mGluR5 by the test compound.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Cell membrane preparation from these cells.
-
Radioligand: [3H]-MPEP or a similar mGluR5-specific radiolabeled antagonist.
-
Test compounds: this compound, Basimglurant, MPEP, MTEP at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor like MPEP).
-
Equilibration: Allow the binding to reach equilibrium by incubating for 60-90 minutes at room temperature.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This cell-based functional assay measures the ability of a NAM to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.
Objective: To measure the inhibition of glutamate-induced intracellular calcium release by the test compound.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate or Quisqualate (agonist).
-
Test compounds: this compound, Basimglurant, MPEP, MTEP.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the HEK293-h-mGluR5 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Agonist Stimulation: Use the automated injector of the fluorescence plate reader to add a fixed concentration (typically EC80) of the agonist to stimulate the mGluR5 receptor.
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the agonist-induced fluorescence response against the concentration of the test compound to calculate an IC50 value.
Caption: A typical experimental workflow for the preclinical evaluation of an mGluR5 antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
Validating Fenobam's Allosteric Perch on the mGluR5 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fenobam's binding characteristics at the metabotropic glutamate receptor 5 (mGluR5) with other prominent negative allosteric modulators (NAMs). Through a synthesis of experimental data, detailed protocols, and visual schematics, this document aims to elucidate the evidence supporting this compound's specific binding site and its functional consequences.
Metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor, plays a pivotal role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. Allosteric modulators, which bind to a site distinct from the endogenous ligand (glutamate) binding site, offer a nuanced approach to regulating receptor activity. This guide focuses on this compound, a non-benzodiazepine anxiolytic, and its validation as a potent and selective mGluR5 NAM.
Comparative Binding and Functional Data
Key findings from in vitro studies are summarized in the tables below, comparing the binding affinity (Kd) and inhibitory potency (IC50) of this compound with the prototypical mGluR5 NAM, 2-methyl-6-(phenylethynyl)-pyridine (MPEP).
| Compound | Receptor | Binding Affinity (Kd) (nM) | Reference |
| [3H]this compound | Human mGluR5 | 31 ± 4 | [1] |
| [3H]this compound | Rat mGluR5 | 54 ± 6 | [1] |
Table 1: Binding Affinity of [3H]this compound for mGluR5 Receptors. This table presents the dissociation constant (Kd) of radiolabeled this compound, indicating its high affinity for both human and rat mGluR5.
| Compound | Receptor | Inhibitory Potency (IC50) (nM) | Reference |
| This compound | Human mGluR5 | 58 ± 2 | [1] |
| This compound (basal activity) | Human mGluR5 | 84 ± 13 | [1] |
| MPEP | Human mGluR5 | 6.7 ± 0.7 (Ki from [3H]this compound binding) | [1] |
Table 2: Functional Potency and Competitive Binding of mGluR5 NAMs. This table highlights the concentration of this compound required to inhibit 50% of the quisqualate-evoked intracellular calcium response and its inverse agonist activity on basal receptor function. It also includes the inhibition constant (Ki) of MPEP against [3H]this compound binding, demonstrating their interaction at a common site.
The competitive binding data, where MPEP effectively displaces [3H]this compound, is a cornerstone in validating that these two compounds share a common or overlapping allosteric binding pocket on the mGluR5 receptor. This finding is crucial for understanding the mechanism of action of this compound and for the development of other molecules targeting this site.
Experimental Protocols
The validation of this compound's binding site relies on established experimental methodologies. Below are detailed protocols for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. Both saturation and competition binding assays are employed to characterize the binding of this compound to mGluR5.
1. Membrane Preparation:
-
HEK293 cells stably expressing either human or rat mGluR5 are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Saturation Binding Assay:
-
A fixed amount of membrane preparation is incubated with increasing concentrations of [3H]this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a competing non-radiolabeled ligand (e.g., MPEP).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.
3. Competition Binding Assay:
-
A fixed amount of membrane preparation is incubated with a fixed concentration of [3H]this compound (typically at or near its Kd value).
-
Increasing concentrations of a non-radiolabeled competitor compound (e.g., MPEP) are added to the incubation.
-
The incubation and filtration steps are the same as in the saturation binding assay.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The inhibition constant (Ki) of the competitor is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Intracellular Calcium Mobilization)
Functional assays measure the biological response elicited by ligand binding. For mGluR5, a common readout is the mobilization of intracellular calcium ([Ca2+]i) following receptor activation.
1. Cell Culture:
-
HEK293 cells stably expressing human mGluR5 are plated in 96-well plates and grown to confluence.
2. Calcium Assay:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then incubated with varying concentrations of the antagonist (this compound).
-
Receptor activation is initiated by adding a fixed concentration of an agonist (e.g., quisqualate).
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response, is determined by fitting the data to a dose-response curve.
Visualizing the Framework
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: mGluR5 Signaling and Allosteric Modulation.
References
A Comparative Analysis of Fenobam's Preclinical Efficacy in Rodent Models of Pain and Anxiety
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fenobam's performance in various animal models, supported by experimental data. This compound, a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), has been investigated for its therapeutic potential in several central nervous system disorders.
Initially developed as a non-benzodiazepine anxiolytic, this compound's mechanism of action as an mGluR5 negative allosteric modulator (NAM) has led to its re-evaluation in other conditions, most notably pain.[1][2] This guide synthesizes findings from key preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological and experimental processes.
While this compound has been primarily studied in models of pain and anxiety, its target, the mGluR5 receptor, is also implicated in the pathophysiology of schizophrenia. Although direct studies of this compound in animal models of schizophrenia are lacking, research on other mGluR5 modulators, such as MPEP and various positive allosteric modulators (PAMs), suggests that modulation of this receptor is a promising strategy for addressing schizophrenia-like symptoms in preclinical models.[1][3][4]
Comparative Efficacy of this compound in Pain Models
This compound has demonstrated significant analgesic effects in various mouse models of inflammatory and neuropathic pain. The following tables summarize the quantitative outcomes from key studies, comparing this compound to the prototypical mGluR5 antagonist MPEP (2-Methyl-6-(phenylethynyl)pyridine).
Table 1: Effect of this compound and MPEP in the Formalin Test in Mice
| Compound | Dose (mg/kg, i.p.) | Animal Strain | Phase I Licking Time (s) | Phase II Licking Time (s) | Reference |
| Vehicle | - | Swiss-Webster | ~100 | ~250 | |
| This compound | 30 | Swiss-Webster | Significantly reduced | Significantly reduced | |
| MPEP | 30 | Swiss-Webster | Significantly reduced | Significantly reduced |
Note: Phase I (0-5 min) represents acute nociceptive pain, while Phase II (15-30 min) reflects inflammatory pain.
Table 2: Effect of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Mice
| Compound | Dose (mg/kg, i.p.) | Animal Strain | Endpoint | Outcome | Reference |
| This compound | 30 | C57BL/6 | Thermal hypersensitivity | Significantly reversed established thermal hypersensitivity |
Comparative Efficacy of this compound in Anxiety Models
This compound was originally developed as an anxiolytic. Preclinical studies in rodents have confirmed its anxiety-reducing effects in various behavioral paradigms.
Table 3: Anxiolytic Effects of this compound in Rodent Models
| Model | Species | Compound | Dose (mg/kg, p.o.) | Key Finding | Reference |
| Stress-Induced Hyperthermia | Mouse | This compound | 10-30 | Minimum effective dose for anxiolytic activity | |
| Vogel Conflict Test | Rat | This compound | 10-30 | Minimum effective dose for anxiolytic activity | |
| Geller-Seifter Conflict Test | Rat | This compound | 10-30 | Minimum effective dose for anxiolytic activity | |
| Conditioned Emotional Response | Rat | This compound | 10-30 | Minimum effective dose for anxiolytic activity |
Experimental Protocols
Formalin Test
This model is used to assess nociceptive and inflammatory pain.
-
Animals: Adult male Swiss-Webster mice are used.
-
Drug Administration: this compound (30 mg/kg), MPEP (30 mg/kg), or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes prior to the formalin injection.
-
Formalin Injection: 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, mice are placed in an observation chamber. The cumulative time spent licking the injected paw is recorded in 5-minute intervals for up to 60 minutes. The early phase (Phase I) is the first 5 minutes, and the late phase (Phase II) is typically between 15 and 30 minutes post-injection.
CFA-Induced Thermal Hypersensitivity
This model is used to study chronic inflammatory pain.
-
Animals: Adult male C57BL/6 mice are used.
-
Induction of Inflammation: 20 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the right hind paw.
-
Assessment of Thermal Hypersensitivity: Paw withdrawal latency to a radiant heat source is measured at baseline and at various time points after CFA injection.
-
Drug Administration: this compound (30 mg/kg, i.p.) or vehicle is administered once thermal hypersensitivity is established (e.g., 24 hours after CFA injection). Paw withdrawal latencies are then re-assessed.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 5 in the pathology and treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
Fenobam's Off-Target Profile: A Comparative Analysis with Other mGluR5 Antagonists
For researchers and drug development professionals, understanding the full pharmacological profile of a compound is paramount. This guide provides an objective comparison of the off-target effects of Fenobam, a selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), with other notable mGluR5 antagonists. The information is supported by experimental data to aid in the selection of the most appropriate tool for preclinical research and to anticipate potential clinical side effects.
This compound has been a valuable tool in elucidating the role of mGluR5 in various physiological and pathological processes, including anxiety and pain.[1] However, like many centrally acting agents, its effects are not entirely confined to its primary target. A significant off-target interaction has been identified with monoamine oxidase-B (MAO-B), an enzyme critical in the metabolism of neurotransmitters.[2][3] This interaction is of particular interest as it may underlie some of the psychosis-like adverse events observed with this compound and another mGluR5 ligand, AZD9272.[2][3]
This guide will delve into the comparative off-target binding profiles of this compound and other well-characterized mGluR5 antagonists, including MPEP, MTEP, and ADX-10059.
Quantitative Comparison of Binding Affinities and Potencies
The following table summarizes the available quantitative data for the binding affinities (Ki) and functional potencies (IC50) of this compound and its counterparts at their primary target (mGluR5) and key off-target sites. This allows for a direct comparison of their selectivity profiles.
| Compound | Primary Target (mGluR5) | Off-Target: MAO-B | Off-Target: Other |
| IC50 / Kd / Ki (nM) | IC50 / Ki (nM) | Receptor (IC50 / Ki in nM) | |
| This compound | 58 (IC50, human) 31 (Kd, human) 54 (Kd, rat) | Binding confirmed, specific Ki not reported in reviewed literature | Devoid of GABAergic activity |
| MPEP | 36 (IC50, rat) | Not reported to significantly bind | NMDA Receptor (20,000) mGluR1 (less potent than at mGluR5) |
| MTEP | 5 (IC50, rat) 16 (Ki, human) | Not reported to significantly bind | NMDA Receptor (>300,000) mGluR1 (>100,000) MAO-A (~30,000) |
| ADX-10059 | Potent NAM (specific values not detailed in provided abstracts) | Not reported to significantly bind | Development halted due to liver enzyme increases |
Signaling Pathways and Experimental Workflow
To understand the implications of these on- and off-target interactions, it is crucial to visualize the involved signaling pathways and the experimental workflows used to characterize these compounds.
Caption: this compound's primary antagonistic action on the mGluR5 signaling cascade and its off-target inhibitory effect on the MAO-B pathway.
References
- 1. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pro-psychotic metabotropic glutamate receptor compounds this compound and AZD9272 share binding sites with monoamine oxidase-B inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Properties of Fenobam and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of Fenobam and diazepam, two compounds with distinct mechanisms of action. Diazepam, a long-standing benchmark in anxiety treatment, is contrasted with this compound, a novel compound that has shown promise in preclinical and early clinical assessments. This document synthesizes available experimental data to offer an objective evaluation of their performance, supported by detailed methodologies for key preclinical assays.
Executive Summary
This compound, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), and diazepam, a positive allosteric modulator of the GABA-A receptor, both exhibit significant anxiolytic properties. Clinical findings suggest that this compound has an efficacy and onset of action comparable to diazepam in treating anxiety. Preclinical studies in rodent models of anxiety, including the Vogel conflict test and the Geller-Seifter conflict test, have demonstrated this compound's anxiolytic potential. A key differentiator is their mechanism of action, with this compound modulating the glutamatergic system while diazepam enhances GABAergic inhibition. This fundamental difference may translate to distinct side effect profiles, with some studies suggesting this compound may have a reduced sedative and muscle relaxant potential compared to benzodiazepines like diazepam.
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize the available quantitative data from preclinical and clinical studies comparing the anxiolytic effects of this compound and diazepam.
Table 1: Preclinical Anxiolytic Efficacy
| Parameter | This compound | Diazepam | Animal Model | Source |
| Minimum Effective Dose (MED) | 10-30 mg/kg p.o. | 1-3 mg/kg i.p. | Rat/Mouse | [1][2] |
| Vogel Conflict Test | Dose-dependent increase in punished drinking | Dose-dependent increase in punished drinking | Rat | [1][3] |
| Geller-Seifter Conflict Test | Dose-dependent increase in punished responding (MED 10 mg/kg p.o.) | Dose-dependent increase in punished responding | Rat | [1] |
| Elevated Plus Maze | Not consistently active in some studies | Dose-dependent increase in open arm time and entries | Mouse/Rat |
Table 2: Clinical Anxiolytic Efficacy (Pecknold et al., 1982)
| Parameter | This compound | Diazepam | Placebo | Study Design | Source |
| Primary Efficacy Outcome | Comparable to Diazepam | Superior to Placebo | - | Double-blind, placebo-controlled | |
| Onset of Action | Comparable to Diazepam | - | - | Double-blind, placebo-controlled | |
| Assessment Scales Used | HAM-A, HSRC, HAM-D | HAM-A, HSRC, HAM-D | HAM-A, HSRC, HAM-D | Double-blind, placebo-controlled |
Mechanisms of Action
The anxiolytic effects of this compound and diazepam stem from their interaction with different neurotransmitter systems in the brain.
This compound: this compound acts as a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). By blocking mGluR5, this compound modulates the excitatory signaling of glutamate, a key neurotransmitter involved in anxiety and stress responses. This mechanism is distinct from traditional anxiolytics.
Diazepam: Diazepam is a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, increasing the affinity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This enhanced GABAergic signaling leads to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in its anxiolytic, sedative, and muscle relaxant effects.
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for key preclinical experiments cited in this guide are provided below.
Elevated Plus-Maze (EPM)
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated above the floor, typically with two open arms and two arms enclosed by walls.
Procedure:
-
Acclimatization: Animals are brought to the testing room at least 30-60 minutes prior to the experiment to acclimate.
-
Drug Administration: The test compound (e.g., diazepam) or a vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Initiation: The animal is placed in the center of the maze, facing one of the enclosed arms.
-
Exploration Period: The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: A camera mounted above the maze records the session. The time spent in and the number of entries into the open and closed arms are measured using automated tracking software.
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Vogel Conflict Test
Objective: To evaluate the anxiolytic potential of a compound by measuring its ability to reinstate a behavior that has been suppressed by punishment.
Apparatus: An operant chamber with a grid floor capable of delivering a mild electric shock and a drinking spout connected to a water source.
Procedure:
-
Water Deprivation: Animals (typically rats) are water-deprived for a period (e.g., 48 hours) before the test to motivate drinking.
-
Drug Administration: The test compound or vehicle is administered prior to the testing session.
-
Test Session: The animal is placed in the chamber and has access to the drinking spout. After a set number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout and the floor grid.
-
Data Collection: The total number of licks and the number of shocks received during the session (e.g., 20 minutes) are recorded.
-
Data Analysis: Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle group, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.
Geller-Seifter Conflict Test
Objective: Similar to the Vogel test, this procedure assesses anxiolytic drug activity by measuring the disinhibition of a punished behavior.
Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for delivering electric shocks.
Procedure:
-
Training: Animals are trained to press a lever for a food reward on a variable-interval schedule.
-
Conflict Introduction: During specific periods, often signaled by an auditory or visual cue, each lever press results in both a food reward and a mild electric shock. This punishment suppresses the rate of lever pressing.
-
Drug Administration: The test compound or vehicle is administered before the test session.
-
Test Session: The animal is placed in the chamber, and the number of lever presses during both the non-punished and punished periods is recorded.
-
Data Analysis: Anxiolytic drugs are expected to selectively increase the rate of lever pressing during the punished periods, with minimal effect on the non-punished responding. A dose-dependent increase in punished responding is a key indicator of anxiolytic activity.
Experimental Workflow and Comparative Logic
The following diagrams illustrate a typical workflow for anxiolytic drug screening and the logical framework for comparing this compound and diazepam.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic activity of tenoten and diazepam depends on conditions in Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fenobam: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Fenobam, a potent and selective mGlu5 receptor antagonist, requires specific procedures for its disposal due to its toxic nature. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, aligning with established laboratory safety and chemical handling protocols.
I. Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal process. Adherence to these guidelines will minimize risks to personnel and the environment.
Handling:
-
Always handle this compound in a well-ventilated area.[1][2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and suitable protective clothing to avoid contact with skin and eyes.[1][2]
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep this compound stored away from foodstuff containers or incompatible materials.
-
Ensure the storage area is locked up.
II. This compound Disposal Procedures
This compound waste must be treated as hazardous. The following steps outline the recommended disposal protocol.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, syringes, pipette tips), and personal protective equipment.
-
Segregate this compound waste from other laboratory waste streams. Do not mix with other waste to prevent unforeseen chemical reactions.
Step 2: Waste Collection and Labeling
-
Collect this compound waste in a suitable, closed, and properly labeled container.
-
The container must be clearly marked as "Hazardous Waste" and should identify the contents, including "this compound."
-
Ensure the container is compatible with the chemical properties of this compound.
Step 3: Disposal of this compound Product
-
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Step 4: Disposal of Contaminated Packaging and Materials
-
Containers that held this compound can be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.
-
All adhered or collected material from spills or cleaning should be promptly disposed of in accordance with appropriate laws and regulations.
III. Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is critical.
-
Spill Cleanup:
-
Avoid dust formation and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Collect the spilled material using spark-proof tools and explosion-proof equipment.
-
Place the collected material in a suitable, closed container for disposal.
-
-
Environmental Precautions:
-
Prevent further spillage or leakage if it is safe to do so.
-
Do not let the chemical enter drains, sewers, or surface and ground water. Discharge into the environment must be avoided.
-
IV. Transportation
For transportation to a disposal facility, this compound is classified as a toxic solid.
| Regulatory Body | UN Number | Proper Shipping Name |
| ADR/RID | UN2811 | TOXIC SOLID, ORGANIC, N.O.S. |
| IMDG | UN2811 | TOXIC SOLID, ORGANIC, N.O.S. |
| IATA | UN2811 | TOXIC SOLID, ORGANIC, N.O.S. |
| DOT | UN3288 | Toxic solid, inorganic, n.o.s. (this compound (hydrate)) |
Table 1: Transportation and Classification of this compound Waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Fenobam
Essential Safety and Handling Guide for Fenobam
This guide provides comprehensive, immediate safety, and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. Compliant with EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Protective clothing | Fire/flame resistant and impervious clothing.[1] A disposable gown made of lint-free, low-permeability fabric is recommended. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to prevent contact with eyes.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are not sufficient to control airborne exposure or during spill cleanup. |
Operational Plan for Safe Handling
Follow these procedural steps for the safe handling of this compound from receipt to use.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled.
-
Transport the sealed container to the designated storage area.
Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
For long-term stability, solid this compound can be stored at -20°C for at least four years.[2]
-
Solutions should be prepared fresh if possible, but can be stored at -20°C for up to one month.
-
Store away from incompatible materials and foodstuffs.
-
The storage area should be a locked, restricted-access location.
Preparation and Use
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the area where this compound is being handled.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Categories and Disposal Methods
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. All disposal must comply with federal, state, and local regulations. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Dispose of through a licensed chemical waste management company. |
| Contaminated PPE (e.g., gloves, gown) | Place all used PPE in a sealed bag or container and dispose of as hazardous waste. Do not dispose of in regular trash. |
| Empty Containers | Containers can be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill if regulations permit. |
Important Note: Do not discharge this compound or its solutions into sewer systems.
Emergency Procedures: this compound Spill Response
The following workflow outlines the step-by-step procedure for handling a this compound spill.
Caption: Workflow for a safe and effective response to a this compound spill.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
